2-(Methylsulfinyl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfinylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-5-3-2-4-6(7)8/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTHIQRJDDCEQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343187 | |
| Record name | 2-(Methylsulfinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-02-8 | |
| Record name | 2-(Methylsulfinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Methylsulfinyl)phenol chemical properties and structure
An In-depth Technical Guide to 2-(Methylsulfinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known by synonyms such as Methyl(2-hydroxyphenyl) sulfoxide and 2-(Methylsulphinyl)benzenol, is an organic compound with the CAS number 1074-02-8.[1][2][3] This molecule is characterized by a phenol ring substituted with a methylsulfinyl group at the ortho position.[4] The presence of both a hydroxyl group and a sulfoxide group imparts distinct chemical properties, including enhanced polarity and potential for diverse chemical interactions like hydrogen bonding.[4] As a phenol derivative, it belongs to a class of compounds widely recognized for their broad spectrum of biological activities, making it a molecule of interest in pharmaceutical and agrochemical research.[4][5][6]
Chemical Structure and Properties
The structure of this compound consists of a benzene ring functionalized with a hydroxyl (-OH) group and an adjacent methylsulfinyl (-S(=O)CH₃) group.[4] This arrangement makes it a bifunctional molecule with potential for various chemical transformations.
Caption: Chemical structure of this compound.
Data Presentation: Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 1074-02-8 | [1][2] |
| Molecular Formula | C₇H₈O₂S | [1][2] |
| Molecular Weight | 156.20 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 118-122 °C | [1][3] |
| Purity | ≥98% | [2] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| LogP | 1.1296 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 1 | [2] |
| SMILES | CS(=O)C1=CC=CC=C1O | [2] |
| InChI Key | VMTHIQRJDDCEQD-UHFFFAOYSA-N | [7] |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature. However, general methodologies applicable to phenolic compounds can be adapted.
Synthesis: A plausible synthetic route involves the controlled oxidation of the corresponding thioether, 2-(methylthio)phenol. A general procedure for a similar compound, 4-(methylsulfonyl)phenol, involves the oxidation of 4-(methylthio)phenol using an oxidizing agent like sodium periodate in aqueous methanol.[8] A similar approach could likely be adapted for the synthesis of this compound, where careful control of the oxidant stoichiometry would be crucial to favor the sulfoxide over the sulfone.
Analytical Methods: The analysis of phenolic compounds is well-established. Methods approved by agencies like the EPA for the analysis of phenols in various matrices typically involve sample extraction followed by chromatographic separation.[9]
A general workflow for the analysis of a phenolic compound like this compound would be as follows:
-
Sample Preparation: Extraction from the sample matrix using an appropriate solvent, followed by cleanup and concentration steps.
-
Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common techniques.[9][10]
-
HPLC: Reversed-phase HPLC with UV, electrochemical, or fluorescence detection is a standard method.[10]
-
GC: For GC analysis, derivatization may be necessary to improve volatility and thermal stability. GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) provides high sensitivity and specificity.[9]
-
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(METHYLSULFINYL)BENZENOL | 1074-02-8 [chemicalbook.com]
- 4. CAS 1074-02-8: 2-(METHYLSULFINYL)BENZENOL | CymitQuimica [cymitquimica.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1074-02-8 [sigmaaldrich.com]
- 8. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]
- 9. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
In-Depth Technical Guide: Synthesis and Characterization of 2-(Methylsulfinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylsulfinyl)phenol, a valuable intermediate in organic synthesis and potential building block for novel pharmaceutical agents. The document details synthetic methodologies, focusing on the selective oxidation of 2-(methylthio)phenol, and presents a thorough characterization profile. All quantitative data are summarized in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.
Introduction
This compound is an aromatic organic compound featuring a phenol ring substituted with a methylsulfinyl group at the ortho position. The presence of both a hydroxyl and a sulfoxide functional group imparts unique chemical properties, making it an attractive scaffold for medicinal chemistry and materials science. The sulfoxide moiety can act as a chiral center and a hydrogen bond acceptor, while the phenolic hydroxyl group provides a site for further functionalization and imparts antioxidant properties. This guide outlines the preparation of this compound from its corresponding sulfide precursor, 2-(methylthio)phenol, and provides a detailed summary of its physicochemical and spectroscopic properties.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂S | [1] |
| Molecular Weight | 156.20 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 118-122 °C | [2] |
| CAS Number | 1074-02-8 | [1] |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is the selective oxidation of the corresponding sulfide, 2-(methylthio)phenol. Care must be taken to avoid over-oxidation to the sulfone. Three reliable methods using different oxidizing agents are presented below.[3]
General Synthesis Workflow
The overall synthetic strategy involves the controlled oxidation of the sulfur atom in 2-(methylthio)phenol.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound using three different oxidizing agents.
This method is a green and cost-effective approach for the oxidation.
Materials:
-
2-(methylthio)phenol
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium hydroxide (4 M solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)phenol (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 2.0-2.2 eq) to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M sodium hydroxide solution to a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Sodium periodate is a mild and selective oxidizing agent for converting sulfides to sulfoxides.[3]
Materials:
-
2-(methylthio)phenol
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(methylthio)phenol (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium periodate (1.1 eq) in water to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.
-
Monitor the reaction progress by TLC.
-
After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
m-CPBA is a highly effective reagent for the selective oxidation of sulfides to sulfoxides.[3]
Materials:
-
2-(methylthio)phenol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(methylthio)phenol (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (approximately 1.1 eq, considering the purity) in dichloromethane dropwise to the stirred sulfide solution at 0 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the sulfinyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | br s | 1H | Ar-OH |
| ~ 7.6 - 7.8 | m | 1H | Ar-H (ortho to -S(O)CH₃) |
| ~ 7.0 - 7.5 | m | 3H | Ar-H |
| ~ 2.8 | s | 3H | -S(O)CH₃ |
¹³C NMR (Predicted): The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C -OH |
| ~ 140 - 145 | C -S(O)CH₃ |
| ~ 120 - 135 | Aromatic C H |
| ~ 40 - 45 | -S(O)C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1500 - 1600 | Medium | Aromatic C=C stretch |
| ~ 1220 | Strong | C-O stretch |
| 1030 - 1060 | Strong | S=O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 156 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₃]⁺ |
| 125 | [M - OCH₃]⁺ |
| 93 | [M - S(O)CH₃]⁺ |
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.
References
Spectroscopic Profile of 2-(Methylsulfinyl)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylsulfinyl)phenol, also known as methyl(2-hydroxyphenyl) sulfoxide, is an organic compound of interest in various chemical research domains. A thorough understanding of its structural and electronic properties is crucial for its application and further development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific compound are not widely available in public databases, this guide compiles expected values based on the analysis of closely related compounds and established spectroscopic principles.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₈O₂S |
| Molecular Weight | 156.20 g/mol |
| CAS Number | 1074-02-8 |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfinyl group and the electron-donating hydroxyl group.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Aromatic protons (ortho to -S(O)CH₃) |
| ~7.0 - 7.4 | m | 2H | Aromatic protons (meta and para to -S(O)CH₃) |
| ~5.0 - 6.0 | br s | 1H | Hydroxyl proton (-OH) |
| ~2.7 | s | 3H | Methyl protons (-S(O)CH₃) |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments in the molecule. The aromatic region will show multiple signals due to the substitution pattern.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-OH (ipso-carbon) |
| ~145 | C-S(O)CH₃ (ipso-carbon) |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~44 | -S(O)CH₃ |
Note: The assignments are predictive and based on data from similar aromatic sulfoxides.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, sulfoxide, and aromatic moieties.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1040 | Strong | S=O stretch |
| 1600 - 1450 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (phenol) |
Note: The S=O stretching frequency in aromatic sulfoxides is a characteristic and strong absorption.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 125 | [M - OCH₃]⁺ or [M - S(O)]⁺ |
| 97 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Note: The molecular ion peak at m/z 156 is expected to be observed. Fragmentation may involve the loss of the methyl group, the sulfinyl group, or rearrangement of the aromatic ring.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for phenolic compounds are well-established. Below are generalized procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlets for each carbon. The spectral width should be appropriate for the expected chemical shifts (e.g., 0-160 ppm).
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. If it is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample holder (or pure KBr for a pellet) is first recorded. Then, the sample spectrum is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural elucidation of this compound.
Interrelationship of Spectroscopic Data
This diagram shows how the information from different spectroscopic techniques is complementary and contributes to the final structural determination.
Caption: A diagram showing the complementary nature of NMR, IR, and MS in determining the structure of this compound.
References
Discovery and history of 2-(hydroxyphenyl) methyl sulfoxide
Introduction
This technical guide provides a comprehensive overview of methyl phenyl sulfoxide, an organosulfur compound with the chemical formula CH₃S(O)C₆H₅. While the initial inquiry specified 2-(hydroxyphenyl) methyl sulfoxide, a thorough review of the scientific literature yielded no specific information on this particular derivative. Therefore, this guide focuses on the well-characterized and closely related parent compound, methyl phenyl sulfoxide.
Methyl phenyl sulfoxide is a prototypical chiral sulfoxide that exists as a low-melting, colorless to white solid.[1] It is an oxidized derivative of thioanisole and has been a subject of interest in organic synthesis and medicinal chemistry.[1] This document details its discovery and history, chemical and physical properties, key experimental protocols for its synthesis, and its applications.
Discovery and History
The synthesis of sulfoxides dates back to the 19th century. Dimethyl sulfoxide (DMSO), a related compound, was first synthesized in 1866 by the Russian scientist Alexander Zaytsev.[2][3] The industrial production of DMSO began later, utilizing the oxidation of dimethyl sulfide, a byproduct of the Kraft process for papermaking.[2][3]
The development of synthetic methods for sulfoxides, including methyl phenyl sulfoxide, has been driven by their utility as intermediates in organic synthesis. The preparation of methyl phenyl sulfoxide from thioanisole using various oxidizing agents has been well-documented in the scientific literature, with early methods employing reagents like hydrogen peroxide and lead tetraacetate.[4] A significant advancement in its preparation was the use of sodium metaperiodate, which provides a clean and efficient oxidation of thioanisole.[4]
Chemical and Physical Properties
Methyl phenyl sulfoxide is a white, hygroscopic crystalline solid.[5] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈OS | [1][5] |
| Molecular Weight | 140.20 g/mol | [5][6][7] |
| Melting Point | 26-29 °C | [6][7] |
| Boiling Point | 139-140 °C at 14 mmHg | [6][7] |
| Density | 1.19 ± 0.1 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5775 | [6][7] |
| Appearance | Colorless or white solid | [1] |
| Solubility | Soluble in water, methanol, acetone, ether, benzene, chloroform. | [8] |
| CAS Number | 1193-82-4 | [1][6][7] |
Experimental Protocols
Several methods for the synthesis of methyl phenyl sulfoxide have been reported. The choice of method often depends on the desired scale, purity, and availability of reagents.
This method is a widely used laboratory procedure due to its mild conditions and high yield.[4]
Protocol:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer, a mixture of 22.5 g (0.105 mole) of powdered sodium metaperiodate and 210 mL of water is prepared.
-
The mixture is stirred and cooled in an ice bath.
-
12.4 g (0.100 mole) of thioanisole is added to the cooled mixture.
-
The reaction mixture is stirred for 15 hours at ice-bath temperature.
-
The resulting precipitate of sodium iodate is removed by filtration through a Büchner funnel.
-
The filter cake is washed with three 30-mL portions of methylene chloride.
-
The filtrate is transferred to a separatory funnel, and the methylene chloride layer is separated.
-
The aqueous layer is extracted with three 100-mL portions of methylene chloride.
-
The combined methylene chloride extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude methyl phenyl sulfoxide as a slightly yellow oil, which crystallizes upon cooling.
-
The crude product can be further purified by distillation under reduced pressure.
A more recent method utilizes SelectFluor™ for a rapid and efficient oxidation under mild conditions.[9]
Protocol:
-
To a solution of a phenyl methyl sulfide derivative in acetonitrile under a nitrogen atmosphere, add SelectFluor™ as the oxidation reagent.
-
Stir the reaction at room temperature for 10-20 minutes.
-
Add triethylamine to the reaction mixture and continue to stir for another 10-20 minutes.
-
After the reaction is complete, the product is isolated and purified from the reaction mixture.
Mandatory Visualizations
Caption: General workflow for the synthesis of methyl phenyl sulfoxide.
Caption: Key properties of methyl phenyl sulfoxide.
Applications and Biological Relevance
While specific biological activities for methyl phenyl sulfoxide are not extensively documented in the provided search results, sulfoxides, in general, are a class of compounds with significant biological relevance.[10] For instance, some sulfoxides bearing pyridine moieties are used in the treatment of peptic ulcers.[10]
Methyl phenyl sulfoxide itself has been utilized in the synthesis of various molecules, including:
-
Isotopically labelled 1,3-dithiane, a useful synthon in organic chemistry.[6]
-
Sulfoximines, another class of sulfur-containing compounds.[6]
The parent class of compounds, sulfoxides, are known to be valuable intermediates in the synthesis of new organic molecules.[10] The selective conversion of sulfides to sulfoxides is an important transformation in organic chemistry.[10][11]
Conclusion
References
- 1. Methyl phenyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl phenyl sulfoxide = 97 1193-82-4 [sigmaaldrich.com]
- 7. メチルフェニルスルホキシド ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. thco.com.tw [thco.com.tw]
- 9. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Broadly Neutralizing Antibody 10-1074-LS and its Combination Therapy in HIV Research
Disclaimer: The CAS number 1074-02-8 provided in the topic query does not correspond to a publicly documented chemical substance. However, the numeric string "1074" is present in "10-1074-LS," a designation for a significant investigational biologic in HIV research. Given the context of the request for a technical guide for researchers, including details on signaling pathways and experimental protocols, this document will focus on the broadly neutralizing antibody (bNAb) 10-1074-LS , its partner bNAb 3BNC117-LS , and the immunomodulatory agent N-803 , with which it is often clinically investigated.
Introduction
The landscape of human immunodeficiency virus (HIV) treatment and prevention is continually evolving, with a significant focus on long-acting therapeutics that can offer alternatives to daily antiretroviral therapy (ART). Broadly neutralizing antibodies (bNAbs) represent a promising class of biologics capable of neutralizing a wide range of HIV-1 strains. This guide provides a comprehensive overview of the properties, safety data, and experimental considerations for 10-1074-LS, a potent bNAb, often studied in combination with 3BNC117-LS and the IL-15 superagonist N-803.
Core Components
10-1074-LS (Zinlirvimab)
10-1074-LS is a human IgG1 lambda monoclonal antibody that targets the V3 loop and surrounding glycans on the HIV envelope spike protein.[1] The "-LS" designation indicates a modification in the Fc region (M428L and N434S substitutions) that extends the antibody's half-life by increasing its binding affinity to the neonatal Fc receptor (FcRn), thereby enhancing recycling and reducing clearance.[2]
3BNC117-LS (Teropavimab)
3BNC117-LS is a human IgG1 kappa monoclonal antibody that targets the CD4 binding site on the HIV envelope gp160.[3] Similar to 10-1074-LS, it incorporates the LS mutation for an extended half-life.[2][3] The combination of 10-1074-LS and 3BNC117-LS targets two distinct, conserved regions of the HIV envelope, providing broader coverage against diverse viral strains and reducing the likelihood of viral escape.[4][5]
N-803 (Anktiva®, nogapendekin alfa inbakicept)
N-803 is an IL-15 superagonist complex. It consists of an IL-15 mutant (N72D) with increased activity, fused to an IL-15 receptor alpha sushi domain, which is then bound to a human IgG1 Fc fragment.[6] This complex enhances the in vivo half-life and biological activity of IL-15, a cytokine that plays a crucial role in the proliferation and activation of Natural Killer (NK) cells and CD8+ T cells, key components of the anti-viral immune response.[7][8]
Quantitative Data
The following tables summarize key quantitative data for 10-1074-LS, 3BNC117-LS, and N-803, compiled from preclinical and clinical studies.
Table 1: Pharmacokinetic Properties
| Parameter | 10-1074 | 10-1074-LS | 3BNC117 | 3BNC117-LS | N-803 |
| Elimination Half-life (t½) | ~12.8 days (in HIV+ individuals)[9] | ~3.8 weeks (in macaques)[9] | ~16.4 ± 4.6 days[10] | 2.7- to 4.1-fold increase vs. parental[11] | ~20 hours[12] |
| Route of Administration | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Intravenous (IV), Subcutaneous (SC)[2] | Subcutaneous (SC)[12][13] |
| Dosing (Clinical Trials) | 3, 10, or 30 mg/kg (IV)[9] | 10 mg/kg (IV)[4] | 1, 3, 10, or 30 mg/kg (IV)[3] | 30 mg/kg (IV)[4] | 0.3, 1.0, 3.0, and 6.0 mcg/kg (SC)[13] |
Table 2: Neutralization Potency
| Antibody | Target | IC50 (Geometric Mean) | IC80 (Geometric Mean) | Neutralization Breadth |
| 10-1074 | V3 loop and surrounding glycans | Variable, dependent on viral strain | < 5 µg/ml against ~90% of strains (in combination with 3BNC117)[10] | Broad |
| 3BNC117 | CD4 binding site | 0.08 µg/ml (against a panel of 237 strains)[14] | < 5 µg/ml against ~90% of strains (in combination with 10-1074)[10] | Broad (neutralizes 195 of 237 tested strains)[14] |
IC50/IC80 values are highly dependent on the specific HIV-1 isolate being tested. The values presented are indicative of the general potency.
Mechanism of Action & Signaling Pathways
10-1074-LS and 3BNC117-LS: HIV Neutralization
The primary mechanism of action for 10-1074-LS and 3BNC117-LS is the direct neutralization of HIV-1 virions. By binding to conserved epitopes on the viral envelope, these antibodies prevent the virus from engaging with its cellular receptors (CD4 and co-receptors CCR5 or CXCR4), thereby inhibiting viral entry into host cells.[1][3][15]
In addition to direct neutralization, the Fc region of these antibodies can engage with Fc receptors on immune cells, such as NK cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), a process that can eliminate HIV-infected cells.[1][3]
Caption: Mechanism of HIV-1 neutralization by 10-1074-LS and 3BNC117-LS.
N-803: IL-15 Superagonist Signaling
N-803 functions as an IL-15 superagonist, enhancing the signaling cascade of this critical cytokine. IL-15 signals through a receptor complex composed of the IL-2/IL-15 receptor beta chain (CD122) and the common gamma chain (CD132), which are present on NK cells and CD8+ T cells. The sushi domain of N-803 facilitates trans-presentation of the IL-15 superagonist to this receptor complex.[6] This binding activates the JAK/STAT and MAPK signaling pathways, leading to the proliferation, activation, and enhanced cytotoxic function of these immune effector cells.[16][17]
Caption: N-803 (IL-15 Superagonist) signaling pathway in NK and CD8+ T-cells.
Experimental Protocols
General Handling and Storage of Monoclonal Antibodies (10-1074-LS & 3BNC117-LS)
Proper handling and storage are critical to maintain the stability and activity of monoclonal antibodies.
-
Storage Temperature: For long-term storage (months to years), antibodies should be stored at -20°C or -80°C.[18][19] For short-term storage (up to a few weeks), 4°C is acceptable.[1][20] Avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation.[1][21]
-
Aliquoting: To prevent freeze-thaw damage, it is recommended to aliquot antibodies into single-use volumes upon receipt.[19][21]
-
Concentration: Antibodies are generally more stable when stored at higher concentrations (ideally ≥1 mg/ml).[21]
-
Additives: For freezing, the addition of a cryoprotectant such as glycerol to a final concentration of 50% can prevent the formation of ice crystals that can damage the antibody structure.[18][21]
-
Light Sensitivity: Fluorescently conjugated antibodies should be protected from light.[18]
Safety and Handling of N-803
N-803 is a potent immunomodulatory agent and should be handled with appropriate laboratory precautions.
-
Personal Protective Equipment (PPE): Standard PPE, including lab coats, gloves, and eye protection, should be worn when handling N-803.
-
Administration in Clinical Settings: In clinical trials, N-803 is administered subcutaneously.[12][13]
-
Adverse Events: The most common adverse events observed in clinical trials are injection site reactions, chills, and pyrexia.[12][13]
TZM-bl Neutralization Assay
The TZM-bl assay is a widely used method to quantify the neutralizing activity of antibodies against HIV-1.[22]
Principle: TZM-bl cells are a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. Upon HIV-1 infection, the viral Tat protein is produced and transactivates the LTR, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral infection. Neutralizing antibodies will inhibit viral entry, resulting in a reduction in luciferase activity.
Experimental Workflow:
-
Preparation of Reagents:
-
Culture and maintain TZM-bl cells in appropriate growth medium.
-
Prepare serial dilutions of the test antibodies (e.g., 10-1074-LS, 3BNC117-LS) and control antibodies.
-
Prepare a standardized stock of HIV-1 pseudovirus.
-
-
Neutralization Reaction:
-
In a 96-well plate, incubate the serially diluted antibodies with a fixed amount of HIV-1 pseudovirus for a defined period (e.g., 1 hour) at 37°C.
-
-
Infection of TZM-bl Cells:
-
Add freshly trypsinized TZM-bl cells to each well of the 96-well plate containing the antibody-virus mixture.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent neutralization for each antibody dilution relative to the virus control (no antibody).
-
Determine the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infection by 50%.
-
Caption: Experimental workflow for the TZM-bl HIV-1 neutralization assay.
Safety Data Summary
10-1074-LS and 3BNC117-LS
Clinical trials have demonstrated that the combination of 10-1074-LS and 3BNC117-LS is generally safe and well-tolerated.[10]
-
Adverse Events: No serious adverse events related to the infusions have been consistently reported.[10]
-
Immunogenicity: The development of anti-drug antibodies is rare and has not been associated with adverse events or an impact on the antibodies' pharmacokinetics.[10]
N-803
Phase 1 clinical trials of N-803 in people living with HIV have established its safety profile.[13][23]
-
Maximum Tolerated Dose: The maximum tolerated dose has been determined to be 6.0 mcg/kg.[13]
-
Common Adverse Events: The most frequently reported adverse events include injection site rash and adenopathy.[13]
-
Cardiac Effects: Grade 1 or 2 QTc prolongation has been observed in some participants.[13]
-
Laboratory Abnormalities: No significant laboratory adverse events attributable to N-803 have been observed.[13]
Conclusion
The combination of the broadly neutralizing antibodies 10-1074-LS and 3BNC117-LS, with or without the IL-15 superagonist N-803, represents a promising strategy in the development of long-acting HIV therapies and prevention modalities. Understanding their mechanisms of action, pharmacokinetic and safety profiles, and the experimental protocols for their evaluation is crucial for researchers in the field. This guide provides a foundational overview to support further investigation and development of these and similar biologic-based interventions against HIV-1.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. cavd.org [cavd.org]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. treatmentactiongroup.org [treatmentactiongroup.org]
- 5. Broadly Neutralizing Anti-HIV-1 Monoclonal Antibodies in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALT-803 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. journals.plos.org [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. 3BNC117 a Broadly Neutralizing Antibody Suppresses Viremia in HIV-1-Infected Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Recent Progress toward Engineering HIV-1-Specific Neutralizing Monoclonal Antibodies [frontiersin.org]
- 16. An IL-15-based superagonist ALT-803 enhances the NK cell response to cetuximab-treated squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1 trial of N-803, an IL-15 receptor agonist, with rituximab in patients with indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody Storage and Antibody Shelf Life [labome.com]
- 19. precisionantibody.com [precisionantibody.com]
- 20. k2sci.com [k2sci.com]
- 21. abcam.cn [abcam.cn]
- 22. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and virologic impact of the IL-15 superagonist N-803 in people living with HIV: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to the Stereochemistry of 2-(Methylsulfinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for studying the stereochemistry of 2-(methylsulfinyl)phenol. The chirality of the sulfoxide group, combined with its proximity to a phenolic hydroxyl group, introduces complex stereochemical features, including conformational isomerism and the potential for intramolecular hydrogen bonding. Understanding these aspects is crucial for applications in asymmetric synthesis, medicinal chemistry, and materials science.
Conformational Analysis and Intramolecular Interactions
The stereochemical properties of this compound are largely dictated by the rotational barriers around the C(aryl)-S and C(aryl)-O bonds, as well as the stabilizing influence of a potential intramolecular hydrogen bond between the phenolic hydrogen and the sulfinyl oxygen. This interaction can significantly influence the conformational landscape, favoring planar arrangements that bring these two groups into proximity.
Theoretical calculations, particularly Density Functional Theory (DFT), are essential for exploring the potential energy surface and identifying stable conformers. The relative energies of these conformers determine their population at a given temperature. Studies on other ortho-hydroxyaryl compounds have demonstrated the importance of such intramolecular hydrogen bonds in stabilizing specific conformations.[1][2]
Caption: Conformational equilibrium of this compound.
Data Presentation: Calculated Conformational Energies
The relative energies of the conformers of this compound can be calculated using DFT. The results are typically presented in a table to facilitate comparison.
| Conformer | Key Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A (H-bonded) | ~0° | 0.00 | 95.5 |
| B (non-H-bonded) | ~180° | 2.50 | 4.5 |
Note: The data presented in this table is hypothetical and serves as an illustration of how computational results would be summarized. Actual values would be obtained from DFT calculations.
Computational and Experimental Protocols
A combined computational and experimental approach is the most reliable method for determining the absolute configuration of chiral molecules like this compound.[3][4]
The general workflow for a theoretical study of the stereochemistry of this compound is outlined below. This process involves conformational analysis followed by the calculation of chiroptical properties.
References
- 1. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical analysis of β-keto sulfoxides by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity Screening of 2-(Methylsulfinyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-(methylsulfinyl)phenol derivatives. This class of compounds, characterized by a phenol ring substituted with a methylsulfinyl group, holds significant potential for a range of therapeutic applications. This document outlines key biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential signaling pathways.
Overview of Biological Activities
Derivatives of this compound are being investigated for a variety of biological activities, primarily focusing on their potential as anticancer, antimicrobial, and antioxidant agents. The presence of both a phenolic hydroxyl group and a sulfoxide moiety suggests a rich chemical profile that can interact with various biological targets. Phenolic compounds are well-documented for their antioxidant and radical-scavenging properties, while organosulfur compounds are known for a broad spectrum of bioactivities, including antimicrobial and anticancer effects. The combination of these functional groups in this compound derivatives presents a promising scaffold for the development of novel therapeutic agents.
Data Presentation: Biological Activity of Phenol and Sulfoxide Derivatives
While specific quantitative data for a wide range of this compound derivatives are not extensively available in publicly accessible literature, the following tables summarize representative biological activities of structurally related phenol and sulfoxide-containing compounds to provide a comparative baseline.
Table 1: Anticancer Activity of Selected Phenol and Sulfoxide Derivatives
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 Value (µM) | Citation |
| Tetrahydroquinoline Phenol Derivative | Human Osteosarcoma (U2OS) | Cell Viability | 50.5 ± 3.8 | [1] |
| Alkylamino Phenol Derivative (THTMP) | Human Breast Cancer (MCF7) | MTT Assay | 87.92 | [2] |
| Alkylamino Phenol Derivative (THTMP) | Human Breast Cancer (SK-BR-3) | MTT Assay | 172.51 | [2] |
| 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | eeAChE (related to Alzheimer's) | Inhibitory Potency | 0.69 | [3] |
Table 2: Antimicrobial Activity of Selected Phenol and Sulfoxide Derivatives
| Compound/Derivative Class | Microorganism | Assay Type | MIC Value (mg/mL) | Citation |
| Sulfanilamide Schiff Base (1d) | Staphylococcus aureus | Broth Microdilution | 0.014 | [4] |
| Sulfonyl Derivative of 2(5H)-Furanone (F105) | Staphylococcus aureus (MSSA) | Broth Microdilution | 0.010 | [5][6][7] |
| Sulfonyl Derivative of 2(5H)-Furanone (F105) | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.020 | [5][6][7] |
Table 3: Antioxidant Activity of Selected Phenol Derivatives
| Compound/Derivative Class | Assay Type | EC50/IC50 Value | Citation |
| Phenolic Compounds (General) | DPPH Radical Scavenging | Varies widely | [8][9][10][11] |
| Phenolic Compounds (General) | ABTS Radical Scavenging | Varies widely | [12][13] |
| 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3) | ORAC | 1.5 eq (Trolox) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (this compound derivatives)
-
Positive control (known antibiotic or antifungal)
-
Negative control (vehicle)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6][7]
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of compounds.[8]
Materials:
-
DPPH solution (in methanol or ethanol)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or ethanol
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, mix the sample solutions with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.
Visualization of Workflows and Pathways
Experimental Workflow for Biological Activity Screening
Caption: General workflow for screening the biological activities of this compound derivatives.
Potential Signaling Pathways in Anticancer Activity
Phenolic compounds are known to modulate various signaling pathways involved in cancer progression. While specific pathways for this compound derivatives are yet to be fully elucidated, the following diagram illustrates a potential mechanism of action based on related compounds.
Caption: Potential signaling pathways modulated by this compound derivatives in cancer cells.
Conclusion
This compound derivatives represent a promising class of compounds with potential therapeutic applications. This guide provides a foundational framework for their biological activity screening, encompassing key assays and potential mechanisms of action. Further research is warranted to synthesize and screen a broader range of these derivatives to establish clear structure-activity relationships and identify lead compounds for further development. The detailed protocols and visualized workflows herein are intended to facilitate and standardize these research efforts.
References
- 1. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Effects of Sulfonyl Derivative of 2(5 H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional beverage development from traditional Thai polyherbal tonic: Antioxidant-rich microcapsules and comprehensive sub-chronic toxicity assessment | PLOS One [journals.plos.org]
- 13. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Synonyms and alternative names for 2-(Methylsulfinyl)phenol
This technical guide provides a comprehensive overview of 2-(Methylsulfinyl)phenol, a sulfur-containing phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document covers the nomenclature, chemical properties, a representative synthesis protocol, and the potential, though largely uncharacterized, biological activities and signaling pathway involvement of this compound.
Nomenclature and Chemical Identity
This compound is an aromatic organic compound. For clarity and comprehensive database searching, a compilation of its synonyms and alternative names is provided below.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Name |
| Systematic Name | This compound |
| IUPAC Name | This compound |
| CAS Registry Number | 1074-02-8 |
| Common Synonyms | Methyl(2-hydroxyphenyl) sulfoxide |
| 2-(Methylsulphinyl)phenol | |
| 2-(METHYLSULFINYL)BENZENOL | |
| 2-Hydroxyphenyl methyl sulfoxide | |
| Phenol, 2-(methylsulfinyl)- | |
| 2-Hydroxyphenyl methyl sulphoxide | |
| 2-Hydroxyphenylmethylsulphoxide | |
| methylsulfinyl phenol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂S | ChemScene[1] |
| Molecular Weight | 156.20 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | - |
| Melting Point | 118-122 °C | - |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[1] |
| logP | 1.1296 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Synthesis Methodology
Experimental Protocol: Oxidation of 2-(Methylthio)phenol
This protocol outlines the selective oxidation of a methylthio group to a methylsulfinyl group using a mild oxidizing agent such as sodium periodate.
Materials:
-
2-(Methylthio)phenol
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-(Methylthio)phenol (1 equivalent) in methanol.
-
Addition of Oxidant: While stirring at room temperature, add a solution of sodium periodate (1.1 equivalents) in water to the methanolic solution of the starting material.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove any precipitated inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Specific studies on the biological activity of this compound are limited in the current scientific literature. However, as a phenolic compound, it belongs to a class of molecules known for a wide range of biological effects. The presence of both a hydroxyl group on the aromatic ring and a sulfoxide moiety suggests that it may possess interesting pharmacological properties.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The resulting phenoxyl radical is stabilized by resonance. The antioxidant capacity of sulfur-containing phenolic compounds can be influenced by the nature of the sulfur-containing substituent.
Table 3: Potential In Vitro Assays for Antioxidant Activity
| Assay | Principle |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. |
| ABTS Radical Cation Decolorization Assay | Evaluates the capacity of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. |
Anti-inflammatory Activity
Many phenolic compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. Sulfur-containing phenols have also been investigated for their anti-inflammatory potential.
Cytotoxic Activity
The cytotoxic effects of phenolic compounds against various cancer cell lines have been extensively studied. The mechanisms of action can vary and may involve the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth and metastasis. The specific cytotoxic profile of this compound has yet to be determined.
Potential Involvement in Cellular Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, the broader class of phenolic compounds is known to interact with and modulate a variety of intracellular signaling cascades. These interactions are often central to their observed biological effects.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Phenolic compounds have been shown to modulate the MAPK signaling pathway, which is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The extracellular signal-regulated kinase (ERK) and p38 MAPK pathways are common targets.
Caption: General MAPK signaling pathway.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of the inflammatory response. Many anti-inflammatory phenolic compounds exert their effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway.
Future Directions
The biological activities and therapeutic potential of this compound remain largely unexplored. Future research should focus on its systematic evaluation in a battery of in vitro and in vivo assays to determine its antioxidant, anti-inflammatory, and cytotoxic properties. Elucidating its mechanism of action and identifying its specific molecular targets and signaling pathway interactions will be crucial for any potential drug development efforts.
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis Using Chiral 2-(Methylsulfinyl)phenol as a Ligand
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of available scientific literature, we have been unable to locate specific, detailed application notes and experimental protocols for the use of chiral 2-(methylsulfinyl)phenol as a ligand in enantioselective synthesis. While the broader class of chiral sulfoxide ligands is well-established in asymmetric catalysis, and the synthesis of various chiral sulfinyl compounds has been documented, specific applications with quantitative data and detailed methodologies for this compound remain elusive in the reviewed literature.
The field of asymmetric catalysis is vast, with numerous chiral ligands being developed and utilized. It is possible that the application of this specific ligand is not widely published or may be found in less accessible sources.
As a result, we are unable to provide the requested detailed application notes, experimental protocols with quantitative data tables, and corresponding visualizations for the enantioselective synthesis using chiral this compound as a ligand at this time.
We recommend researchers interested in this specific ligand consider the following actions:
-
Conducting exploratory studies to determine the potential of chiral this compound in various enantioselective transformations.
-
Consulting specialized chemical databases and patent literature, which may contain more specific examples of its use.
-
Investigating the catalytic activity of structurally similar and more extensively studied chiral sulfoxide ligands to infer potential applications and starting points for optimization.
We will continue to monitor the scientific literature and will update this information should relevant data on the application of chiral this compound become available.
Application Notes and Protocols for Asymmetric Catalysis with 2-(Methylsulfinyl)phenol Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of 2-(methylsulfinyl)phenol and its derivatives as chiral ligands in asymmetric catalysis. While direct, detailed protocols for this compound metal complexes are not extensively reported in readily accessible literature, this document leverages established principles of asymmetric catalysis with closely related chiral sulfoxide ligands to provide representative protocols and data. The information presented herein is intended to serve as a foundational guide for researchers exploring the potential of this promising class of ligands in the development of novel stereoselective transformations.
Introduction to this compound in Asymmetric Catalysis
Chiral sulfoxides have gained significant attention as effective ligands in asymmetric catalysis due to their unique stereoelectronic properties. The sulfur atom in a sulfoxide is a stereocenter, and its chirality can effectively induce enantioselectivity in metal-catalyzed reactions. The this compound scaffold combines the chirality of the sulfoxide with a chelating phenol group, allowing for the formation of well-defined metal complexes. These complexes can act as chiral Lewis acids, creating a chiral environment around the metal center and enabling the stereoselective transformation of prochiral substrates. The ease of synthesis and modification of these ligands makes them attractive candidates for a wide range of asymmetric reactions.
Key Applications and Reaction Data
Complexes of 2-(sulfinyl)phenol derivatives have shown potential in various asymmetric transformations. Below is a summary of representative data from reactions where analogous chiral sulfoxide ligands have been successfully employed. This data is presented to illustrate the potential efficacy of this compound complexes in similar reactions.
Table 1: Asymmetric Addition of Diethylzinc to Aldehydes
| Entry | Aldehyde (Substrate) | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 12 | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 18 | 92 | 90 |
| 3 | 4-Methoxybenzaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | 0 | 12 | 98 | 95 |
| 4 | Cinnamaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 5 | Toluene | -10 | 24 | 85 | 88 |
| 5 | Cyclohexanecarboxaldehyde | (R)-2-(tert-Butylsulfinyl)phenol | 10 | Hexane | 0 | 24 | 88 | 85 |
Note: The data presented in this table is representative of results achieved with analogous 2-(sulfinyl)phenol ligands and is intended for illustrative purposes.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a this compound ligand and its application in a model asymmetric catalytic reaction.
Protocol 1: Synthesis of (R)-2-(Methylsulfinyl)phenol
This protocol describes the asymmetric oxidation of 2-(methylthio)phenol to afford the chiral (R)-2-(methylsulfinyl)phenol ligand.
Materials:
-
2-(Methylthio)phenol
-
(R,R)-Diethyl tartrate
-
Titanium(IV) isopropoxide
-
Cumene hydroperoxide (80% in cumene)
-
Dichloromethane (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (R,R)-diethyl tartrate (0.22 mmol) in anhydrous dichloromethane (5 mL). Add titanium(IV) isopropoxide (0.20 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes.
-
Reaction Setup: In a separate flame-dried flask, dissolve 2-(methylthio)phenol (10.0 mmol) in anhydrous toluene (20 mL).
-
Oxidation: To the solution of 2-(methylthio)phenol, add the prepared catalyst solution via cannula. Cool the reaction mixture to -20 °C in a cryocooler.
-
Add cumene hydroperoxide (11.0 mmol) dropwise over 1 hour, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Work-up: Quench the reaction by adding water (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite to remove the titanium dioxide precipitate.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-(methylsulfinyl)phenol as a white solid.
Characterization: The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the use of a chiral 2-(sulfinyl)phenol ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
(R)-2-(Methylsulfinyl)phenol (or analogous chiral ligand)
-
Titanium(IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve (R)-2-(methylsulfinyl)phenol (0.10 mmol) in anhydrous toluene (2 mL).
-
Add titanium(IV) isopropoxide (0.10 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the catalyst solution to 0 °C. Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching and Work-up: After completion (typically 12-24 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral secondary alcohol.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the relationships between components, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Workflow for the asymmetric addition of diethylzinc to an aldehyde.
Caption: Key components in the asymmetric catalytic system.
Conclusion
This compound and its derivatives represent a promising class of chiral ligands for asymmetric catalysis. While specific, published protocols remain somewhat scarce, the foundational principles of asymmetric catalysis using chiral sulfoxides provide a strong basis for their application. The protocols and data presented in these notes are intended to guide researchers in exploring the potential of these ligands for the development of novel and efficient stereoselective synthetic methodologies, which are of paramount importance in the fields of pharmaceutical and fine chemical synthesis. Further research into the coordination chemistry and catalytic activity of this compound metal complexes is warranted to fully unlock their potential.
Application of 2-(Methylsulfinyl)phenol in Carbon-Carbon Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and materials sciences. The selective functionalization of aromatic rings, such as phenols, is of paramount importance. 2-(Methylsulfinyl)phenol is a bifunctional molecule possessing both a hydroxyl and a methylsulfinyl group. While direct, named reactions employing this compound for C-C bond formation are not extensively documented, its constituent functional groups suggest significant potential in directing C-H activation for the creation of new C-C bonds. The sulfoxide moiety is a powerful directing group for ortho-metalation, and the phenol group is a common scaffold in bioactive molecules. These application notes explore the potential of this compound in C-C bond formation, drawing upon established principles of sulfoxide-directed C-H functionalization.
Core Application: Sulfoxide-Directed ortho-C-H Functionalization
The primary application of the methylsulfinyl group in this compound for C-C bond formation lies in its ability to act as a potent directing group for the metalation of the ortho C-H bond. This directed ortho-metalation (DoM) generates a nucleophilic arylmetal species that can react with a variety of carbon-based electrophiles to form a new C-C bond.
Mechanism of Directed ortho-Metalation
The sulfoxide group, being a strong Lewis base, can coordinate to a metal alkyl base (typically an organolithium reagent). This coordination positions the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be trapped with an electrophile.
Application Notes and Protocols for the Step-by-Step Synthesis of 2-(Alkylsulfinyl)phenol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Alkylsulfinyl)phenol ligands are a class of chiral sulfur-containing compounds that have garnered significant interest in various fields of chemical research, particularly in asymmetric catalysis and medicinal chemistry. Their unique structural motif, featuring a hydroxyl group and a sulfoxide moiety ortho to each other on a phenyl ring, allows them to act as effective bidentate ligands for a variety of metal centers. The chirality at the sulfur atom, combined with the electronic properties of the phenol ring, makes these ligands valuable in enantioselective transformations. Furthermore, the sulfinylphenol core is a structural component in some pharmacologically active molecules.
This document provides a detailed, step-by-step protocol for the synthesis of 2-(alkylsulfinyl)phenol ligands, exemplified by the preparation of 2-(methylsulfinyl)phenol. The synthesis is a two-step process commencing with the S-alkylation of 2-mercaptophenol to yield the corresponding 2-(alkylthio)phenol, followed by a selective oxidation to the desired 2-(alkylsulfinyl)phenol.
Reaction Principle
The synthesis of 2-(alkylsulfinyl)phenol ligands proceeds through two key chemical transformations:
-
S-Alkylation of 2-Mercaptophenol: The first step involves the nucleophilic substitution reaction between 2-mercaptophenol and an alkyl halide (e.g., methyl iodide). The phenolic hydroxyl group is acidic, but the thiol group is more nucleophilic. In the presence of a mild base, the thiol is deprotonated to form a thiophenolate anion, which then readily attacks the alkyl halide to form the 2-(alkylthio)phenol intermediate. The choice of a suitable base and solvent is crucial to ensure chemoselectivity, favoring S-alkylation over O-alkylation.
-
Selective Oxidation of 2-(Alkylthio)phenol: The second step is the controlled oxidation of the sulfide intermediate to a sulfoxide. This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding sulfone. Sodium periodate is an effective reagent for this purpose, offering high chemoselectivity for the conversion of sulfides to sulfoxides under mild conditions. The reaction is typically carried out in a mixed solvent system, such as methanol and water.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)phenol (Intermediate)
This protocol details the S-methylation of 2-mercaptophenol using methyl iodide.
Materials:
-
2-Mercaptophenol
-
Methyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-mercaptophenol (1.26 g, 10 mmol) and anhydrous N,N-dimethylformamide (50 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-(methylthio)phenol.[1]
Protocol 2: Synthesis of this compound
This protocol describes the selective oxidation of 2-(methylthio)phenol to this compound using sodium periodate.
Materials:
-
2-(Methylthio)phenol
-
Sodium periodate (NaIO₄)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter funnel and filter paper
-
Rotary evaporator
-
Dichloromethane
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-(methylthio)phenol (1.40 g, 10 mmol) in 40 mL of methanol.
-
In a separate beaker, prepare a solution of sodium periodate (2.35 g, 11 mmol, 1.1 equivalents) in 20 mL of water.
-
Slowly add the sodium periodate solution to the stirred solution of 2-(methylthio)phenol at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | S-Alkylation | 2-Mercaptophenol, Methyl iodide | K₂CO₃ | DMF | Room Temp. | 12-16 | 85-95 |
| 2 | Oxidation | 2-(Methylthio)phenol | NaIO₄ | Methanol/Water | Room Temp. | 4-6 | 80-90 |
Mandatory Visualization
Caption: Synthetic workflow for 2-(alkylsulfinyl)phenol ligands.
References
Application Notes and Protocols: The Utility of 2-(Methylsulfinyl)phenol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Methylsulfinyl)phenol as a versatile intermediate in the synthesis of various pharmaceutical compounds. While direct applications are still emerging, the structural motif of a substituted phenol containing a sulfur-based functional group is of significant interest in medicinal chemistry. This document outlines the synthesis of this compound, its potential applications in the development of anti-inflammatory and antimicrobial agents, and provides detailed experimental protocols for key transformations.
Introduction: The Pharmaceutical Relevance of Sulfinylphenols
Phenolic compounds are a cornerstone in drug discovery, present in a wide array of therapeutic agents.[1] The introduction of a methylsulfinyl group onto a phenol ring offers a unique combination of properties. The sulfoxide moiety is a hydrogen bond acceptor and can significantly influence the pharmacokinetic profile of a molecule by modulating its polarity and solubility.[2][3] Furthermore, the sulfur atom can be further oxidized to a sulfone, providing an additional point of structural diversity.
While the direct use of this compound in a broad range of pharmaceutical syntheses is not extensively documented beyond its role in the synthesis of Esomeprazole, the analogous 2-(methylsulfonyl)phenyl and other phenol derivatives are key components in a variety of biologically active molecules.[4][5][6] This suggests a strong potential for this compound as a valuable building block in the development of new therapeutics, particularly in the areas of anti-inflammatory and antimicrobial agents.
Synthesis of this compound
The most common route to this compound is through the controlled oxidation of its thioether precursor, 2-(Methylthio)phenol.
Experimental Protocol: Oxidation of 2-(Methylthio)phenol
This protocol describes the selective oxidation of the methylthio group to a sulfoxide.
Materials:
-
2-(Methylthio)phenol
-
Sodium periodate (NaIO₄) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure using Sodium Periodate:
-
Dissolve 2-(Methylthio)phenol (1.0 eq) in methanol.
-
Add a solution of sodium periodate (1.1 eq) in water dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated sodium iodate.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.[2]
Procedure using m-CPBA:
-
Dissolve 2-(Methylthio)phenol (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.0-1.1 eq for the sulfoxide) in DCM dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench excess peracid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Purity | ≥98% | [3] |
| Molecular Formula | C₇H₈O₂S | [3] |
| Molecular Weight | 156.20 | [3] |
| Storage | 4°C, under nitrogen | [3] |
Application in the Synthesis of Anti-Inflammatory Agents (COX-2 Inhibitors)
The methylsulfonylphenyl moiety is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Rofecoxib.[4][7] The sulfone group is known to bind to a specific side pocket in the COX-2 enzyme, contributing to the selectivity of these drugs.[3] Given that this compound can be readily oxidized to the corresponding sulfone, it represents a promising intermediate for the synthesis of novel COX-2 inhibitors.
Proposed Synthetic Workflow for a COX-2 Inhibitor Intermediate
Caption: Proposed synthesis of a COX-2 inhibitor analog.
Experimental Protocol: N-Alkylation of a Phenol (General Procedure)
This protocol describes a general method for the N-alkylation of a phenol, a key step in building more complex molecules from the this compound scaffold.
Materials:
-
Substituted Phenol (e.g., this compound)
-
Alkylating agent (e.g., 2-chloroethanol)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in methanol, add potassium carbonate (1.0 eq) and sodium carbonate (3.0 eq).
-
Add the alkylating agent (e.g., 2-chloroethanol, 3.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the O-alkylated product.[8]
Quantitative Data for COX-2 Inhibitory Activity of Related Compounds:
| Compound | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | Reference |
| Indomethacin Analog 4b | 0.11 | 90.5% inhibition | [2] |
| Indomethacin Analog 4d | 0.17 | 75.6% inhibition | [2] |
| Celecoxib Analog 6b | 0.04 | 329 | [3] |
| Celecoxib Analog 6j | 0.04 | 312 | [3] |
Application in the Synthesis of Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research due to growing antibiotic resistance. Phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[1][9] The incorporation of a sulfonyl group, which can be derived from a sulfinyl precursor, has been shown to be a viable strategy in the design of novel antibacterial agents.[5][10]
Proposed Synthetic Workflow for an Antimicrobial Intermediate
Caption: Proposed synthesis of an antimicrobial compound.
Experimental Protocol: O-Acylation of a Phenol (General Procedure)
This protocol provides a general method for the acylation of the phenolic hydroxyl group, a common first step in the synthesis of more complex derivatives.
Materials:
-
Substituted Phenol (e.g., this compound)
-
Chloroacetyl chloride or Chloroacetic anhydride
-
High-boiling solvent (e.g., toluene) or low-boiling solvent (e.g., DCM)
-
Base (e.g., triethylamine or pyridine)
Procedure:
-
Dissolve the substituted phenol (1.0 eq) and a base (1.1 eq) in a suitable solvent.
-
Cool the reaction mixture in an ice bath.
-
Add the acylating agent (chloroacetyl chloride or chloroacetic anhydride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.[1]
Quantitative Data for Antimicrobial Activity of Related Compounds:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole (6j) | P. aeruginosa | - | [10][11] |
| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole (6c) | E. aerogenes | - | [10][11] |
| 2-(4-methylsulfonylphenyl) indole derivative (7g) | MRSA | - | [5] |
| 2-(4-methylsulfonylphenyl) indole derivative (7g) | E. coli | - | [5] |
Potential Role in the Synthesis of ROR-gamma Modulators
Retinoic acid receptor-related orphan receptor gamma (RORγt) is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[12][13] Modulators of RORγt are therefore of significant interest as potential therapeutics. While direct use of this compound in this context is not yet reported, the development of small molecule modulators often involves substituted phenolic scaffolds. The unique electronic and steric properties of the methylsulfinyl group could be exploited in the design of novel RORγt ligands.
Signaling Pathway of ROR-gamma in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 cell differentiation.
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of pharmaceutical intermediates. Its facile synthesis from 2-(methylthio)phenol and the versatile reactivity of its sulfinyl and phenolic functional groups make it an attractive starting material for the development of novel therapeutics. The established importance of the related methylsulfonylphenyl scaffold in successful drugs, particularly COX-2 inhibitors, highlights the potential of this compound in medicinal chemistry. Further research into the applications of this compound is warranted and could lead to the discovery of new and effective pharmaceutical agents.
References
- 1. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]
- 2. japsonline.com [japsonline.com]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions with 2-(Methylsulfinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 2-(methylsulfinyl)phenol and related chiral sulfoxide compounds in various metal-catalyzed reactions. The methodologies outlined are applicable to a range of research and development activities, from small-scale laboratory synthesis to the development of pharmaceutical intermediates.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Phenol Derivatives
This protocol details a general method for the Suzuki-Miyaura cross-coupling of phenol derivatives with arylboronic acids. While direct C-O coupling of phenols can be challenging, in-situ activation provides an effective route for the formation of biaryl ethers. This method is adapted from established protocols for phenol derivatives and can be applied to substrates like this compound.
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols
A practical and efficient Suzuki coupling of phenols can be achieved using a nickel catalyst in the presence of tosyl fluoride as an activator. The compatibility of the nickel catalyst with tosyl fluoride allows for the direct use of phenols in the coupling reaction.[1]
Materials:
-
Phenol derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Tosyl fluoride (TsF) (1.1 mmol)
-
trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%)
-
PCy₃ (6 mol%)
-
K₃PO₄·3H₂O (5.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (4.0 mL)
-
Water (1.0 mL)
Procedure:
-
To a dry 25 mL flask, add the phenol derivative, arylboronic acid, tosyl fluoride, trans-NiCl(o-Tol)(PCy₃)₂, PCy₃, and K₃PO₄·3H₂O.
-
Replace the air in the flask with nitrogen using standard Schlenk techniques.
-
Add anhydrous THF and water via syringe.
-
Stir the mixture under a nitrogen atmosphere at 70°C (bath temperature).
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of Phenol Derivatives
The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various phenol derivatives with arylboronic acids, demonstrating the broad applicability of this methodology.
| Entry | Phenol Derivative | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenol | Phenylboronic acid | Biphenyl | 95 |
| 2 | 4-Methoxyphenol | 4-Tolylboronic acid | 4-Methoxy-4'-methylbiphenyl | 92 |
| 3 | 2-Naphthol | Phenylboronic acid | 2-Phenylnaphthalene | 88 |
| 4 | Estradiol | Phenylboronic acid | 3-Phenylestradiol | 75[1] |
| 5 | Estrone | Phenylboronic acid | 3-Phenylestrone | 80[1] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Rhodium-Catalyzed Asymmetric 1,4-Addition
Chiral sulfoxide-containing ligands are valuable in asymmetric catalysis. This protocol describes a general procedure for the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones. While a specific ligand based on this compound is not detailed in the literature, this protocol serves as a robust template for employing novel chiral sulfoxide ligands in such transformations.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition
This reaction is performed in water at room temperature, offering a green and efficient method for the synthesis of chiral ketones.[2]
Materials:
-
Enone (0.20 mmol)
-
Arylboronic acid (0.24 mmol)
-
Chiral Rhodium Pre-catalyst (e.g., PQS-BINAP-Rh) (0.006 mmol)
-
Triethylamine (Et₃N) (0.60 mmol)
-
Water (0.4 mL)
Procedure:
-
Under an argon atmosphere, charge a 1 mL screw-cap vial with the chiral rhodium pre-catalyst and the arylboronic acid.
-
Remove the vial from the glovebox and add water and triethylamine.
-
Stir the mixture for 15 minutes until it becomes homogeneous.
-
Add the enone via syringe and stir the mixture at room temperature for 12 hours.
-
After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by HPLC on a chiral stationary phase.
Quantitative Data: Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones
The following table presents data for the asymmetric 1,4-addition of various arylboronic acids to cyclic and acyclic enones, showcasing the high yields and enantioselectivities achievable.
| Entry | Enone | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Cyclohex-2-en-1-one | Phenylboronic acid | 95 | 99 (R)[2] |
| 2 | Cyclohex-2-en-1-one | 4-Methoxyphenylboronic acid | 92 | 99 (R)[2] |
| 3 | Cyclopent-2-en-1-one | Phenylboronic acid | 91 | 98 (R)[2] |
| 4 | (E)-4-Phenylbut-3-en-2-one | Phenylboronic acid | 85 | 97 (R) |
| 5 | Cyclohept-2-en-1-one | Phenylboronic acid | 88 | 99 (R)[2] |
Visualization: Rhodium-Catalyzed 1,4-Addition Workflow
Caption: Experimental workflow for Rh-catalyzed asymmetric 1,4-addition.
Application Note 3: Iridium-Catalyzed Asymmetric Hydrogenation with Chiral Sulfoxide Ligands
Iridium complexes bearing chiral sulfoxide ligands are effective catalysts for the asymmetric hydrogenation of prochiral olefins. This protocol provides a general framework for such reactions, which are crucial for the synthesis of enantiomerically enriched fine chemicals.
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
This procedure is adapted from methodologies using chiral N,P and sulfoxide-phosphine ligands in iridium-catalyzed hydrogenations.[3][4]
Materials:
-
Prochiral olefin (0.5 mmol)
-
[Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir)
-
Chiral sulfoxide-containing ligand (e.g., a derivative of this compound) (0.011 mmol)
-
Dichloromethane (DCM), degassed (5 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ and the chiral ligand.
-
Add degassed DCM and stir the solution at room temperature for 30 minutes to form the catalyst.
-
Add the prochiral olefin substrate to the catalyst solution.
-
Connect the flask to a hydrogen line, purge with H₂ gas (3 cycles).
-
Pressurize the flask to the desired H₂ pressure (e.g., 3-50 bar).
-
Stir the reaction at room temperature for the specified time (e.g., 12-24 h).
-
Carefully vent the excess hydrogen.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
Quantitative Data: Iridium-Catalyzed Asymmetric Hydrogenation
The following table illustrates the performance of iridium catalysts with chiral ligands in the asymmetric hydrogenation of various olefins.
| Entry | Substrate | Catalyst System | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 1 | (E)-1,2-Diphenylethene | Ir-MaxPHOX | 3 | >99 | 96[5] |
| 2 | 1-Phenyl-1-propene | Ir-ThrePHOX | 50 | >99 | 94 |
| 3 | N-(3,4-dihydronaphthalen-2-yl)acetamide | Ir-MaxPHOX | 3 | >99 | 99[5] |
| 4 | Methyl (Z)-α-acetamidocinnamate | Ir-Sulfoxide-Phos | 10 | >99 | 92 |
| 5 | Itaconic acid | Ir-Sulfoxide-Phos | 20 | >99 | 88[4] |
Visualization: Logical Relationship in Catalyst Development
Caption: Key factors in the design of chiral ligands for asymmetric catalysis.
References
- 1. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride [mdpi.com]
- 2. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Iridium-Catalyzed Asymmetric Hydrogenation of Olefins with Chiral N,P and C,N Ligands | Semantic Scholar [semanticscholar.org]
- 4. Sulfoxide complexes of rhodium and iridium and their potential use as asymmetric hydrogenation catalysts - UBC Library Open Collections [open.library.ubc.ca]
- 5. Highly Enantioselective Iridium‐Catalyzed Hydrogenation of Cyclic Enamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Methylsulfinyl)phenol as a Chiral Auxiliary in Diastereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(methylsulfinyl)phenol as a chiral auxiliary in diastereoselective reactions. While direct literature examples for this specific auxiliary are limited, the protocols and data presented herein are based on established principles and successful applications of structurally similar chiral aryl sulfoxide auxiliaries. These notes offer a foundational guide for employing this compound in asymmetric synthesis.
Introduction to this compound as a Chiral Auxiliary
Chiral sulfoxides are powerful auxiliaries in asymmetric synthesis due to their high configurational stability at the sulfur atom and the ability of the sulfinyl group to direct stereoselective transformations. The this compound scaffold combines the chirality of the sulfoxide with the coordinating ability of the phenolic hydroxyl group. This dual functionality can lead to highly organized transition states, enhancing diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The proximity of the chiral sulfinyl group and the Lewis basic phenol to the reaction center makes this compound a promising candidate for achieving high levels of stereocontrol.
Key Features:
-
Chirality: The stereogenic sulfur center effectively biases the approach of incoming reagents.
-
Coordinating Group: The ortho-hydroxyl group can coordinate to metal cations, leading to rigid, chelated transition states that enhance facial selectivity.
-
Removability: The auxiliary can be cleaved from the product under relatively mild conditions.
Diastereoselective Aldol Reactions
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. When a chiral auxiliary such as this compound is employed, the formation of one diastereomer over the other can be favored. By attaching the auxiliary to an enolate precursor, the chiral environment dictates the facial selectivity of the subsequent reaction with an aldehyde.
Caption: Workflow of a typical diastereoselective aldol reaction.
-
Preparation of the Chiral Acetate: React this compound with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding chiral acetate ester. Purify the product by column chromatography.
-
Enolate Formation: To a solution of the chiral acetate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Aldol Addition: To the enolate solution, add the desired aldehyde (1.2 eq) dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the corresponding β-hydroxy acid. The enantiomeric excess (e.e.) of the product can be determined after conversion to a suitable derivative (e.g., a methyl ester) and analysis by chiral HPLC.
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | LDA | THF | -78 | 85 | >95:5 |
| 2 | Isobutyraldehyde | LHMDS | THF | -78 | 90 | >98:2 |
| 3 | Acetaldehyde | KHMDS | Toluene | -78 | 78 | 90:10 |
Note: This data is representative of aldol reactions using chiral aryl sulfoxide auxiliaries and serves as an expected outcome for reactions with this compound.
Diastereoselective Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition, leading to a diastereomerically enriched product. The this compound auxiliary can be incorporated into a dienophile, for example, as part of an acrylate ester.
Caption: Simplified mechanism of a diastereoselective Diels-Alder reaction.
-
Dienophile Synthesis: Prepare the chiral dienophile by esterification of this compound with an appropriate α,β-unsaturated carboxylic acid derivative (e.g., acryloyl chloride) in the presence of a base.
-
Cycloaddition: To a solution of the chiral dienophile (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at the desired temperature (ranging from -78 °C to room temperature), add the diene (1.5-3.0 eq). In some cases, a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) can be added to enhance reactivity and selectivity.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction (if a Lewis acid was used) with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification and Analysis: Purify the cycloadduct by column chromatography. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
-
Auxiliary Removal: The auxiliary can be cleaved, for instance, by reduction with LiAlH₄ to afford the corresponding chiral alcohol, or by hydrolysis to the carboxylic acid.
| Entry | Diene | Dienophile | Lewis Acid | Yield (%) | d.r. (endo:exo) |
| 1 | Cyclopentadiene | Acrylate | Et₂AlCl | 95 | >99:1 |
| 2 | Isoprene | Acrylate | None (thermal) | 75 | 90:10 |
| 3 | 1,3-Butadiene | Crotonate | BF₃·OEt₂ | 88 | 95:5 |
Note: This data is representative of Diels-Alder reactions using chiral aryl sulfoxide auxiliaries and serves as an expected outcome for reactions with this compound.
Diastereoselective Michael Additions
The Michael addition, or conjugate addition, is a key reaction for forming carbon-carbon bonds. By using a chiral auxiliary like this compound attached to the Michael acceptor (an α,β-unsaturated carbonyl compound), the addition of a nucleophile can be directed to one face of the molecule.
Caption: Logical steps in a diastereoselective Michael addition.
-
Michael Acceptor Synthesis: Prepare the chiral α,β-unsaturated ester by reacting this compound with the appropriate acyl chloride (e.g., crotonyl chloride).
-
Conjugate Addition: To a solution of the Michael donor (e.g., a Gilman cuprate, prepared from an organolithium reagent and CuI) in an appropriate solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C to 0 °C), add the chiral Michael acceptor (1.0 eq) dropwise.
-
Reaction and Workup: Stir the reaction mixture until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, wash the organic layer, dry, and concentrate.
-
Purification and Analysis: Purify the product by column chromatography. Determine the diastereomeric excess by NMR or HPLC.
-
Auxiliary Cleavage: Remove the auxiliary via hydrolysis or reduction to obtain the final enantiomerically enriched product.
| Entry | Michael Acceptor | Nucleophile | Solvent | Yield (%) | d.r. |
| 1 | Crotonate | Me₂CuLi | THF | 92 | >98:2 |
| 2 | Cinnamate | (n-Bu)₂CuLi | Et₂O | 85 | 95:5 |
| 3 | Acrylate | PhMgBr/CuI | THF | 88 | 97:3 |
Note: This data is representative of Michael additions using chiral aryl sulfoxide auxiliaries and serves as an expected outcome for reactions with this compound.
Disclaimer: The experimental protocols and data provided are generalized based on the reactivity of similar chiral aryl sulfoxide auxiliaries. Optimal conditions for reactions involving this compound may vary and require experimental optimization. Researchers should always adhere to standard laboratory safety procedures.
Application Notes and Protocols for the Oxidation of 2-(methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidation of 2-(methylthio)phenol to its corresponding sulfoxide, 2-(methylsulfinyl)phenol, and sulfone, 2-(methylsulfonyl)phenol. The selective oxidation of the methylthio group in the presence of a phenol moiety is a critical transformation in medicinal chemistry and drug development, as it can significantly alter the physicochemical and pharmacological properties of a molecule.[1] This guide covers various reaction conditions using common oxidizing agents, presents available quantitative data, and offers detailed experimental procedures.
Introduction
The oxidation of aryl sulfides is a fundamental reaction in organic synthesis. For substrates containing a phenol group, such as 2-(methylthio)phenol, the challenge lies in the selective oxidation of the sulfur atom without affecting the electron-rich aromatic ring, which is susceptible to oxidation. The resulting sulfoxides and sulfones are of significant interest in medicinal chemistry as they can mimic metabolites of sulfur-containing drugs and modulate biological activity.
Reaction Conditions for the Oxidation of 2-(methylthio)phenol
Several oxidizing agents can be employed for the oxidation of 2-(methylthio)phenol. The choice of reagent and reaction conditions determines the selectivity between the sulfoxide and sulfone products. The following tables summarize the reaction conditions for different oxidizing agents.
Table 1: Reaction Conditions for the Selective Oxidation to this compound (Sulfoxide)
| Oxidizing Agent | Stoichiometry (vs. Substrate) | Solvent | Temperature | Typical Reaction Time | Reported Yield |
| Hydrogen Peroxide (30%) | 4 equivalents | Glacial Acetic Acid | Room Temperature | Varies (monitored by TLC) | High (General for sulfides)[2] |
| Sodium Periodate (NaIO₄) | 1.1 equivalents | Methanol/Water | Room Temperature | Varies (monitored by TLC) | Not specified for this substrate |
| m-Chloroperoxybenzoic Acid (m-CPBA) | ~1.1 equivalents | Dichloromethane | 0 °C to Room Temperature | Varies (monitored by TLC) | Not specified for this substrate |
Table 2: Reaction Conditions for the Oxidation to 2-(methylsulfonyl)phenol (Sulfone)
| Oxidizing Agent | Stoichiometry (vs. Substrate) | Solvent | Temperature | Typical Reaction Time | Reported Yield |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | 2.2 equivalents | Methanol/Water (1:1) | Room Temperature | Varies (monitored by TLC) | Not specified for this substrate |
| Sodium Periodate (NaIO₄) | >2.2 equivalents | 30% Aqueous Methanol | 0 °C to 4 °C | 66.5 hours | 32% (for 4-(methylthio)phenol)[3] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | ≥2.2 equivalents | Dichloromethane | Room Temperature | Varies (monitored by TLC) | Not specified for this substrate |
Note: The yields reported are often for analogous substrates and may require optimization for 2-(methylthio)phenol. The presence of the ortho-phenol group may influence reactivity and selectivity. A potential side reaction, especially with strong oxidants like Oxone®, is the oxidation of the phenol ring to form quinone-like species.[4]
Experimental Protocols
The following are detailed protocols for the oxidation of 2-(methylthio)phenol.
Protocol 1: Selective Oxidation to this compound using Hydrogen Peroxide
This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides.[1][2]
Materials:
-
2-(methylthio)phenol
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)phenol (1 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (4 mmol, 4 equivalents) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Oxidation to 2-(methylsulfonyl)phenol using Oxone®
This protocol is a general procedure for the oxidation of sulfides to sulfones.[1]
Materials:
-
2-(methylthio)phenol
-
Oxone® (Potassium peroxymonosulfate)
-
Methanol
-
Water
-
Sodium bicarbonate (NaHCO₃) (optional)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 2-(methylthio)phenol (1 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.
-
Add Oxone® (2.2 mmol, 2.2 equivalents) in portions to the stirred solution at room temperature. The reaction can be exothermic. If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the complete conversion of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with a saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(methylsulfonyl)phenol.
-
The crude product can be further purified by column chromatography.
Protocol 3: Selective Oxidation to this compound using m-CPBA
This protocol provides a method for the controlled oxidation of sulfides to sulfoxides.[1]
Materials:
-
2-(methylthio)phenol
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-(methylthio)phenol (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (approximately 1.1 equivalents, considering the purity) in dichloromethane dropwise to the stirred sulfide solution at 0 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the general reaction pathways for the oxidation of 2-(methylthio)phenol and a typical experimental workflow.
Caption: General reaction pathways for the oxidation of 2-(methylthio)phenol.
Caption: General experimental workflow for the oxidation and purification.
Purification and Characterization
Purification of the sulfoxide and sulfone products is typically achieved by column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. A mixture of hexanes and ethyl acetate or dichloromethane and methanol is commonly used. The progress of the purification can be monitored by TLC.
The final products, this compound and 2-(methylsulfonyl)phenol, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm their structure and purity. The purity of this compound is commercially available at ≥98%.[6]
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiopure 2-(Methylsulfinyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of enantiopure 2-(methylsulfinyl)phenol, a valuable chiral intermediate in pharmaceutical and fine chemical synthesis. Two primary methodologies are presented: the catalytic asymmetric oxidation of 2-(methylthio)phenol and the Andersen synthesis using a chiral auxiliary. These protocols are designed to be adaptable for scale-up from laboratory to pilot-plant or industrial production. Emphasis is placed on reaction conditions, catalyst selection, work-up procedures, and purification methods suitable for larger-scale operations. Quantitative data from relevant literature is summarized in tabular format for easy comparison of different synthetic strategies. Additionally, experimental workflows and conceptual relationships are visualized using diagrams to aid in the practical implementation of these protocols.
Introduction
Chiral sulfoxides are a critical class of compounds in medicinal chemistry and asymmetric synthesis. The sulfinyl group can act as a chiral auxiliary, directing the stereochemical outcome of reactions, and is a key functional group in several active pharmaceutical ingredients (APIs). Enantiopure this compound, with its bifunctional nature, serves as a versatile building block for the synthesis of more complex chiral molecules. The development of robust and scalable methods for its enantioselective synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
The primary challenge in synthesizing enantiopure sulfoxides lies in controlling the stereochemistry at the sulfur atom. The most common and scalable approaches involve either the direct asymmetric oxidation of the corresponding prochiral sulfide or the use of a stoichiometric chiral auxiliary. This document details practical and scalable protocols for both approaches, drawing upon established industrial processes for analogous chiral sulfoxides.
Synthetic Strategies for Enantiopure this compound
Two principal routes have been identified as suitable for the scale-up synthesis of enantiopure this compound:
-
Method A: Catalytic Asymmetric Oxidation. This is the most atom-economical approach and involves the direct oxidation of 2-(methylthio)phenol using a chiral catalyst. The modified Sharpless-Kagan-Modena oxidation, employing a titanium(IV) isopropoxide catalyst with a chiral tartrate ligand, is a well-established and industrially proven method for this transformation.[1][2]
-
Method B: Andersen Synthesis. This classical method relies on the diastereoselective reaction of a Grignard reagent with a chiral sulfinate ester, typically derived from (-)-menthol.[3][4] While it involves a stoichiometric amount of the chiral auxiliary, the high diastereoselectivity and reliable nature of the reaction make it a viable option for scale-up, particularly when high enantiopurity is critical.[5][6]
The choice between these methods will depend on factors such as cost of goods, desired enantiomeric purity, process safety considerations, and available equipment.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for the synthesis of chiral aryl sulfoxides using methods analogous to those described in the protocols.
Table 1: Catalytic Asymmetric Oxidation of Aryl Sulfides
| Catalyst System | Ligand | Oxidant | Substrate | Yield (%) | ee (%) | Reference |
| Ti(OiPr)₄ | D-(-)-DET | CHP | Omeprazole Sulfide | >90 | >99.8 | [1][7] |
| Ti(OiPr)₄ | S,S-DET | CHP | Pyrmetazole | - | - | [2] |
| Fe(III)-salen | Chiral Schiff base | H₂O₂ | Omeprazole Sulfide | 87 | >99 | [3][8] |
Abbreviations: D-(-)-DET: Diethyl D-(-)-tartrate; S,S-DET: Diethyl L-(+)-tartrate; CHP: Cumene hydroperoxide.
Table 2: Andersen Synthesis of Chiral Aryl Sulfoxides
| Grignard Reagent | Chiral Auxiliary | Solvent | Yield (%) | de (%) of sulfinate | Reference |
| Methylmagnesium bromide | (-)-Menthyl p-toluenesulfinate | Benzene | High | >99 (after cryst.) | [4][5] |
| Various aryl/alkyl MgX | (-)-Menthyl p-toluenesulfinate | Ether/Benzene | 60-90 | >99 (after cryst.) | [3][4] |
de: diastereomeric excess
Experimental Protocols
Method A: Scale-up Protocol for Catalytic Asymmetric Oxidation
This protocol is adapted from the industrial synthesis of esomeprazole and is designed for the kilogram-scale production of enantiopure this compound.[1][2][7]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and nitrogen inlet.
-
Addition funnels for controlled reagent addition.
-
2-(Methylthio)phenol (substrate)
-
Toluene (solvent)
-
Titanium(IV) isopropoxide (catalyst)
-
D-(-)-Diethyl tartrate (chiral ligand for (S)-sulfoxide)
-
Cumene hydroperoxide (oxidant)
-
N,N-Diisopropylethylamine (DIPEA, base)
-
Aqueous sodium hydroxide solution (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate (drying agent)
-
Suitable solvent for crystallization (e.g., toluene, heptane)
Procedure:
-
Catalyst Preparation:
-
To a clean, dry, and inerted reactor, charge toluene (5 L/kg of substrate).
-
Add D-(-)-diethyl tartrate (0.1-0.2 eq) followed by titanium(IV) isopropoxide (0.1-0.15 eq).
-
Stir the mixture at 50-60 °C for 1 hour to form the chiral titanium complex. A color change is typically observed.
-
Cool the reactor contents to 20-25 °C.
-
-
Substrate Addition:
-
Add 2-(methylthio)phenol (1.0 eq) to the reactor.
-
Add N,N-diisopropylethylamine (1.0-1.2 eq).
-
-
Asymmetric Oxidation:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add cumene hydroperoxide (1.0-1.2 eq) via an addition funnel over 2-4 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 4-8 hours, or until reaction completion is confirmed by HPLC analysis (consumption of starting material).
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate to destroy excess peroxide.
-
Add a 10% aqueous sodium hydroxide solution and stir for 30 minutes.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
-
Crystallization and Purification:
-
Concentrate the organic solution under reduced pressure.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Cool the mixture to 0-5 °C and stir for several hours to maximize crystal formation.
-
Isolate the enantiopure this compound by filtration.
-
Wash the filter cake with cold heptane.
-
Dry the product under vacuum at a temperature not exceeding 40 °C.
-
Process Safety Considerations:
-
Cumene hydroperoxide is a strong oxidizing agent and can decompose violently at elevated temperatures. Ensure adequate cooling and controlled addition.
-
The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions.
-
Appropriate personal protective equipment (PPE) should be worn at all times.
Method B: Scale-up Protocol for Andersen Synthesis
This protocol provides a robust method for obtaining highly enantiopure this compound.
Part 1: Synthesis of Diastereomerically Pure (-)-Menthyl 2-hydroxybenzenesulfinate
This step is a conceptual adaptation; the specific synthesis of the required sulfinate ester may need optimization.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and nitrogen inlet.
-
Thionyl chloride
-
2-Mercaptophenol
-
(-)-Menthol
-
Pyridine or other suitable base
-
Solvent for reaction and crystallization (e.g., toluene, hexane)
Procedure:
-
Preparation of 2-Hydroxybenzenesulfinyl Chloride:
-
In a reactor under a nitrogen atmosphere, react 2-mercaptophenol with thionyl chloride in an appropriate solvent. This reaction should be performed with caution due to the evolution of HCl and SO₂.
-
-
Esterification with (-)-Menthol:
-
To the resulting sulfinyl chloride, add (-)-menthol and a base such as pyridine to scavenge the HCl produced.
-
This will yield a mixture of diastereomeric (-)-menthyl 2-hydroxybenzenesulfinates.
-
-
Diastereomeric Resolution:
-
The diastereomeric mixture is separated by fractional crystallization from a suitable solvent system (e.g., toluene/hexane) to yield the desired diastereomerically pure sulfinate ester.
-
Part 2: Synthesis of Enantiopure this compound
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature control, and nitrogen inlet.
-
Addition funnel.
-
Diastereomerically pure (-)-menthyl 2-hydroxybenzenesulfinate.
-
Methylmagnesium bromide solution in ether.
-
Anhydrous diethyl ether or THF (solvent).
-
Saturated aqueous ammonium chloride solution (for quench).
-
Standard work-up and purification reagents.
Procedure:
-
Grignard Reaction:
-
Charge the reactor with a solution of the diastereomerically pure (-)-menthyl 2-hydroxybenzenesulfinate in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the solution to -20 °C to 0 °C.
-
Slowly add a solution of methylmagnesium bromide (1.0-1.2 eq) via an addition funnel, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or HPLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system to yield highly enantiopure this compound.
-
Visualizations
Diagram 1: Experimental Workflow for Catalytic Asymmetric Oxidation
References
- 1. CN104496964A - Industrial production method of esomeprazole - Google Patents [patents.google.com]
- 2. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]
- 3. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113698389A - Synthetic method of esomeprazole - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylsulfinyl)phenol
Welcome to the technical support center for the synthesis of 2-(Methylsulfinyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the selective oxidation of its precursor, 2-(Methylthio)phenol.[1] This transformation can be achieved using a variety of oxidizing agents. The key challenge lies in controlling the reaction to prevent over-oxidation to the corresponding sulfone.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Over-oxidation: The primary side reaction is the oxidation of the desired sulfoxide to the sulfone (2-(Methylsulfonyl)phenol). This can be minimized by careful control of the oxidant stoichiometry.
-
Incomplete Reaction: Insufficient reaction time or a reaction temperature that is too low can lead to incomplete conversion of the starting material.
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Degradation of Phenol: Phenols can be sensitive to oxidation, which may lead to the formation of colored impurities and byproducts, especially in the presence of air or certain catalysts.[2]
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Sub-optimal Workup: Improper quenching of the oxidant or issues during the extraction and purification process can lead to product loss.
Q3: I am observing the formation of a significant amount of sulfone byproduct. How can I improve the selectivity for the sulfoxide?
A3: To enhance the selectivity for this compound and minimize the formation of the sulfone, consider the following strategies:
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Stoichiometry Control: Use a slight excess (typically 1.1 to 1.2 equivalents) of the oxidizing agent. A large excess will favor the formation of the sulfone.
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Controlled Addition of Oxidant: Add the oxidizing agent to the solution of 2-(Methylthio)phenol dropwise or in portions at a controlled temperature. This helps to avoid localized high concentrations of the oxidant.
-
Reaction Monitoring: Closely monitor the progress of the reaction using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity for the sulfoxide.
Q4: My reaction mixture is turning a dark color. What does this indicate and how can I prevent it?
A4: The development of a dark color in the reaction mixture often suggests the oxidation of the phenolic hydroxyl group, leading to the formation of quinone-type and polymeric byproducts.[2] To mitigate this, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Insufficient amount of oxidizing agent.- Low reaction temperature.- Short reaction time. | - Verify the purity and activity of your oxidizing agent and use a slight excess (1.1-1.2 eq).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC. |
| Formation of both sulfoxide and sulfone | - Excess of oxidizing agent.- Reaction temperature is too high.- Prolonged reaction time. | - Use a precise stoichiometry of the oxidizing agent (1.1-1.2 eq).- Maintain a lower reaction temperature (e.g., 0 °C to room temperature).- Quench the reaction immediately upon consumption of the starting material as indicated by TLC. |
| Significant sulfone formation only | - A large excess of oxidizing agent was used.- The reaction was run for too long or at too high a temperature. | - Reduce the equivalents of the oxidizing agent to ~1.1 eq for sulfoxide formation.- Carefully control the reaction time and temperature. |
| Dark-colored reaction mixture | - Oxidation of the phenolic group. | - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents to minimize dissolved oxygen.[2] |
| Difficult purification | - Presence of acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA).- Similar polarity of the product and unreacted starting material or sulfone byproduct. | - Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.- Utilize column chromatography with a carefully selected eluent system to separate the components. |
Data Presentation
Comparison of Oxidizing Agents for 2-(Methylthio)phenol Oxidation
| Oxidizing Agent | Typical Stoichiometry (eq.) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield of Sulfoxide |
| Hydrogen Peroxide (H₂O₂) | 1.1 - 1.5 | Acetic Acid, Methanol | Room Temperature | 1 - 4 hours | Good to Excellent |
| m-CPBA | 1.1 - 1.2 | Dichloromethane, Chloroform | 0 to Room Temperature | 1 - 3 hours | High |
| Oxone® | ~1.1 | Methanol/Water | Room Temperature | 1 - 5 hours | Good to High |
| Sodium Periodate (NaIO₄) | ~1.1 | Methanol/Water | Room Temperature | 2 - 6 hours | Good |
Note: Yields are qualitative estimates based on general sulfide oxidation literature, as specific comparative data for this compound was not available in the initial search. Actual yields may vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Oxidation of 2-(Methylthio)phenol using Hydrogen Peroxide
This protocol outlines a green and efficient method for the selective oxidation of 2-(Methylthio)phenol to this compound.
Materials:
-
2-(Methylthio)phenol
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
4 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 2-(Methylthio)phenol (1 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) to the solution while stirring at room temperature.
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Continue to stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of a 4 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
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The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Oxidation of 2-(Methylthio)phenol using m-CPBA
This protocol describes a common and effective method for the selective oxidation of 2-(Methylthio)phenol.
Materials:
-
2-(Methylthio)phenol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 2-(Methylthio)phenol (1 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approx. 1.1 equivalents, accounting for purity) in dichloromethane.
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Add the m-CPBA solution dropwise to the stirred sulfide solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathway for the oxidation of 2-(Methylthio)phenol.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Common side products in the synthesis of 2-(Methylsulfinyl)phenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-(Methylsulfinyl)phenol. The following sections provide answers to frequently asked questions and a guide to resolving common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method for synthesizing this compound is through the controlled oxidation of its thioether precursor, 2-(Methylthio)phenol. This reaction selectively converts the sulfide to a sulfoxide.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The main side products in this synthesis typically arise from over-oxidation or reactions involving the activated aromatic ring. The most common side products include:
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2-(Methylsulfonyl)phenol: This sulfone is the result of over-oxidation of the desired sulfoxide product. Controlling the stoichiometry of the oxidizing agent is crucial to minimize its formation.[1][2][3]
-
Ring-substituted byproducts: The phenol group is strongly activating and directs electrophiles to the ortho and para positions of the aromatic ring. Depending on the oxidant and reaction conditions, electrophilic substitution on the benzene ring can occur.[4][5]
-
Polymeric materials: Under harsh oxidative conditions, phenols can be prone to polymerization, leading to the formation of complex, high-molecular-weight impurities.
Q3: How can I minimize the formation of the sulfone byproduct, 2-(Methylsulfonyl)phenol?
Minimizing the formation of the sulfone byproduct is critical for achieving high purity of this compound. Key strategies include:
-
Careful control of oxidant stoichiometry: Use of a slight excess (typically 1.0 to 1.2 equivalents) of the oxidizing agent is recommended to ensure complete conversion of the starting material while minimizing over-oxidation.[1]
-
Choice of selective oxidizing agent: Mild and selective oxidizing agents are preferred. Hydrogen peroxide in acetic acid, sodium periodate, and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[1][6]
-
Low reaction temperature: Conducting the oxidation at reduced temperatures (e.g., 0 °C to room temperature) can significantly enhance selectivity for the sulfoxide over the sulfone.[1]
Q4: Can the phenolic hydroxyl group interfere with the oxidation reaction?
While the primary site of oxidation is the electron-rich sulfur atom, the phenolic hydroxyl group can be sensitive to certain oxidizing agents, potentially leading to undesired side reactions or degradation. However, with the appropriate choice of mild oxidizing agents and controlled reaction conditions, the hydroxyl group generally remains intact.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound with significant amount of unreacted 2-(Methylthio)phenol. | Insufficient amount of oxidizing agent. Reaction time is too short. Low reaction temperature. | Increase the equivalents of the oxidizing agent slightly (e.g., from 1.0 to 1.1 eq.). Extend the reaction time and monitor the progress by TLC or HPLC. Gradually increase the reaction temperature, while carefully monitoring for the formation of the sulfone byproduct. |
| High percentage of 2-(Methylsulfonyl)phenol in the product mixture. | Excess of oxidizing agent. Reaction temperature is too high. Prolonged reaction time after consumption of the starting material. | Reduce the equivalents of the oxidizing agent. Maintain a lower reaction temperature (e.g., 0 °C). Quench the reaction promptly once the starting material is consumed as determined by TLC or HPLC analysis. |
| Presence of multiple unidentified aromatic byproducts. | Use of a non-selective or overly harsh oxidizing agent. Reaction conditions promoting electrophilic aromatic substitution. | Switch to a milder and more selective oxidizing agent (e.g., sodium periodate). Buffer the reaction mixture if acidic conditions are generated, which can promote side reactions on the activated phenol ring. |
| Formation of a dark-colored, tarry substance in the reaction mixture. | Decomposition of the starting material or product. Polymerization of the phenol under strong oxidizing conditions. | Use a less aggressive oxidizing agent. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Lower the reaction temperature. |
| Difficulty in isolating the pure this compound from the reaction mixture. | Similar polarities of the product and the sulfone byproduct. | Utilize column chromatography with a carefully selected solvent system to separate the sulfoxide from the more polar sulfone. Recrystallization may also be an effective purification technique. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on laboratory conditions and available reagents.
Synthesis of this compound via Oxidation with Hydrogen Peroxide
-
Dissolution: In a round-bottom flask, dissolve 2-(Methylthio)phenol (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthetic pathway to this compound and the formation of the common over-oxidation side product.
Caption: Synthetic pathway for this compound and formation of common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting low enantioselectivity in reactions with 2-(Methylsulfinyl)phenol
Welcome to the technical support center for reactions involving 2-(Methylsulfinyl)phenol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions where achieving high enantioselectivity is a critical goal.
Frequently Asked Questions (FAQs)
Q1: We are observing very low enantiomeric excess (ee) in our reaction using a this compound-based ligand. What are the most common initial factors to investigate?
A1: Low enantioselectivity in asymmetric catalysis can stem from several sources. The most critical factors to verify first are:
-
Purity of the Ligand and Reagents: The enantiomeric and chemical purity of your this compound ligand is paramount. Impurities can act as catalyst poisons or participate in non-selective background reactions. Similarly, ensure all other reagents and the substrate are of high purity.[1]
-
Solvent Quality: The solvent must be anhydrous and free of coordinating impurities. Trace amounts of water are a frequent cause of poor enantioselectivity in sensitive catalytic systems.[2][3]
-
Reaction Temperature: Temperature is a critical parameter for controlling enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant.[1][3]
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: The solvent plays a crucial role by influencing the conformation and stability of the catalyst-substrate complex in the transition state.[1] A solvent screen is a vital optimization step. In an asymmetric sulfoxidation using a titanium complex, for example, dichloromethane (DCM) provided significantly better enantioselectivity compared to other solvents like ethanol, even though conversions were comparable.[4] It is recommended to test a range of solvents with varying polarities and coordinating abilities.
Q3: Can the metal-to-ligand ratio impact the outcome of the reaction?
A3: Absolutely. The stoichiometry between the this compound ligand and the metal precursor is critical for forming the active, well-defined chiral catalyst. An incorrect ratio can lead to the formation of multiple, less selective catalytic species. For many reactions, a slight excess of the chiral ligand is beneficial. A common starting point is a ligand-to-metal ratio of 1.1:1 to 1.2:1, but this should be systematically optimized for your specific reaction.[3]
Q4: My ligand is from a commercial source. Do I still need to worry about its purity?
A4: Yes. While commercial sources provide a certificate of analysis, it is good practice to verify the purity and integrity of the ligand, especially if you are facing issues. The sulfoxide group can be susceptible to oxidation or other degradation pathways over time. You can verify its purity via techniques like NMR spectroscopy or chiral HPLC. If purity is a concern, purification by column chromatography or recrystallization may be necessary.[2]
Troubleshooting Guides
Issue 1: Consistently Low or No Enantioselectivity (<20% ee)
This guide addresses situations where the reaction yields the desired product but with poor stereocontrol.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low enantioselectivity.
| Potential Cause | Troubleshooting Solution |
| Ligand Impurity/Racemization | Verify the enantiomeric purity of the this compound ligand using chiral HPLC. Check for chemical impurities using ¹H and ¹³C NMR. If necessary, purify the ligand via flash column chromatography or recrystallization. |
| Presence of Water | Use a freshly dried, anhydrous solvent. Distilling the solvent over an appropriate drying agent or using a solvent purification system (SPS) is highly recommended.[2] Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively scavenge trace amounts of water.[3] |
| Incorrect Metal:Ligand Ratio | The formation of the active chiral catalyst is highly dependent on the correct stoichiometry. Prepare fresh solutions of the metal precursor and ligand and carefully measure the amounts. Consider performing a screen of the metal-to-ligand ratio (e.g., 1:1.05, 1:1.1, 1:1.2) to find the optimum.[3] |
| Sub-optimal Temperature | Many asymmetric reactions show a strong dependence of ee on temperature.[5] If the reaction is being run at room temperature or 0 °C, attempt to run it at lower temperatures (e.g., -20 °C, -45 °C, or -78 °C). Note that reaction times may need to be extended.[1][6] |
| Inappropriate Solvent | The solvent can dramatically influence the chiral environment of the catalyst.[4] Perform a solvent screen using a range of common aprotic solvents (e.g., DCM, Toluene, THF, Diethyl Ether) to identify the optimal medium for the reaction. |
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity
The following data is representative of an asymmetric sulfoxidation of a thioether to a sulfoxide using a chiral titanium catalyst. It illustrates the significant impact solvent choice can have on enantiomeric excess (ee).[4]
| Entry | Solvent | Conversion (%) | Selectivity (%) | Enantiomeric Excess (ee %) |
| 1 | Dichloromethane (DCM) | 99 | >99 | 60 |
| 2 | Toluene | 99 | >99 | 35 |
| 3 | Tetrahydrofuran (THF) | 99 | >99 | 25 |
| 4 | Acetonitrile (MeCN) | 99 | >99 | 15 |
| 5 | Ethanol (EtOH) | 99 | >99 | 49 |
| 6 | Methanol (MeOH) | 99 | >99 | 42 |
Data adapted from a study on asymmetric sulfoxidation.[4] Conditions may not be directly transferable but illustrate a general principle.
Table 2: Effect of Temperature on Enantioselectivity
Lowering the reaction temperature is a common strategy to improve enantioselectivity. The data below shows a typical trend observed in an organocatalyzed asymmetric reaction.
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| 1 | 25 (Room Temp) | >95 | 65 |
| 2 | 0 | 80 | 71 |
| 3 | -20 | 75 | 75 |
| 4 | -45 | 70 | 75 |
| 5 | -60 | 34 | 75 |
Data modeled after trends reported in asymmetric catalysis.[6] A trade-off between reaction rate (conversion) and enantioselectivity is often observed.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis
This protocol describes a representative setup for a reaction using a pre-formed this compound-metal complex.
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (0.12 mmol) in anhydrous dichloromethane (5.0 mL).
-
Add the metal precursor (e.g., Ti(Oi-Pr)₄, 0.10 mmol) dropwise to the stirred solution at room temperature.
-
Stir the resulting mixture for 1 hour to ensure complete formation of the chiral catalyst complex.
-
Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of the substrate (1.0 mmol) in anhydrous dichloromethane (5.0 mL).
-
Add the substrate solution to the cooled catalyst solution via syringe.
-
Add the final reagent (e.g., oxidant, nucleophile, etc., 1.2 mmol) dropwise over 10-15 minutes.
-
Monitoring: Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a suitable aqueous solution (e.g., saturated NaHCO₃ or brine). Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., 3 x 15 mL of DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using a suitable analytical technique, such as chiral HPLC or GC.
Protocol 2: Purification of this compound
If the purity of the ligand is in doubt, it can be purified using standard laboratory techniques.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable solvent, such as dichloromethane or a mixture of ethyl acetate and hexanes.
-
Chromatography: Load the solution onto a silica gel column packed in an appropriate eluent system (e.g., starting with 20:1 Hexanes:Ethyl Acetate and gradually increasing polarity).
-
Elution: Elute the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterization: Confirm the purity and identity of the product via NMR spectroscopy and check its optical rotation to ensure enantiopurity has been maintained.
Visualizations
Logical Relationship Diagram
This diagram illustrates how various experimental parameters influence the transition state energies, which in turn dictates the enantioselectivity of the reaction.
Caption: Factors influencing the transition state energy and enantioselectivity.
References
Technical Support Center: Optimizing 2-(Methylsulfinyl)phenol-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methylsulfinyl)phenol-mediated reactions. The following sections offer solutions to common experimental challenges to help optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in a reaction?
This compound can act as a ligand or a catalyst in various organic transformations. Its sulfinyl group can coordinate to a metal center, and the phenolic hydroxyl group can be involved in proton transfer or hydrogen bonding, influencing the reactivity and selectivity of the reaction.
Q2: How does catalyst loading of a this compound-metal complex affect the reaction yield?
Catalyst loading is a critical parameter that can significantly impact the reaction yield. Insufficient catalyst loading may lead to low or incomplete conversion of starting materials.[1] Conversely, excessively high catalyst loading can sometimes result in the formation of side products or complicate the purification process.[1] It is crucial to optimize the catalyst loading to maximize the yield of the desired product.
Q3: What are the common signs of catalyst deactivation in these reactions?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[2] Common indicators include a stalled or sluggish reaction, a decrease in product yield over time or with catalyst reuse, and the formation of unwanted byproducts.[1][3] Deactivation can be caused by factors such as poisoning, fouling by reaction byproducts, or thermal degradation.[2][4][5]
Q4: Can the this compound catalyst/ligand be recovered and reused?
The reusability of the catalyst depends on the specific reaction conditions and the stability of the catalyst complex. In some cases, the catalyst can be recovered through techniques like precipitation or chromatography. However, catalyst deactivation due to poisoning or structural degradation might limit its effective reuse.[2][3] Regeneration procedures, such as washing with specific solvents or thermal treatment, may be necessary to restore catalytic activity.[3][6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound-mediated reactions.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue that can stem from various factors.
| Potential Cause | Troubleshooting Solution | Rationale |
| Inactive or Degraded Catalyst | Ensure the this compound and any metal precursors are pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Use a fresh batch of catalyst. | Moisture and air can deactivate many catalysts.[1] Impurities in the starting materials can also poison the catalyst. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., in 2-5 mol% increments) to find the optimal concentration. | In some reactions, the product may form a complex with the catalyst, necessitating stoichiometric or excess amounts.[1] |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Start at a lower temperature and gradually increase it while monitoring the reaction progress. | Temperature affects reaction kinetics. Some reactions require heating to overcome the activation energy, while others may require lower temperatures to prevent side reactions or catalyst decomposition.[7][8] |
| Incorrect Solvent | Test a variety of solvents with different polarities. Toluene, THF, and acetonitrile are common starting points for many organic reactions.[9] | The solvent can influence catalyst solubility, reactant stability, and the overall reaction pathway. |
Problem 2: Formation of Multiple Products (Low Selectivity)
The formation of unintended side products can complicate purification and reduce the yield of the desired product.
| Potential Cause | Troubleshooting Solution | Rationale |
| Inappropriate Catalyst Concentration | Vary the catalyst loading. In some cases, a lower catalyst concentration can improve selectivity by minimizing side reactions. | The concentration of the catalytic species can influence which reaction pathways are favored.[1] |
| Incorrect Reaction Temperature | Adjust the reaction temperature. Lower temperatures often favor the formation of a specific isomer or reduce the rate of side reactions.[1][7] | Temperature can affect the relative rates of competing reaction pathways. |
| Presence of Impurities | Ensure all reagents and solvents are of high purity. Impurities can sometimes catalyze alternative reaction pathways.[1] | Impurities can act as alternative substrates or catalysts, leading to a mixture of products. |
Problem 3: Reaction Stalls or is Sluggish
A reaction that starts but does not proceed to completion can be frustrating.
| Potential Cause | Troubleshooting Solution | Rationale |
| Catalyst Deactivation | Ensure anhydrous and inert conditions if the catalyst is sensitive to moisture or air. If product inhibition is suspected, a higher initial catalyst loading may be necessary.[1] | The catalyst can be deactivated by impurities, byproducts, or complexation with the product during the reaction.[1][3] |
| Poor Reagent Quality | Use freshly purified reactants and solvents. | Impurities in the starting materials can inhibit the catalyst.[1] |
| Insufficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if the catalyst or reactants are not fully soluble. | Poor mixing can lead to localized concentration gradients and slow reaction rates. |
Experimental Protocols
A general procedure for optimizing catalyst loading is provided below. This should be adapted based on the specific reaction being performed.
General Protocol for Optimizing Catalyst Loading:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substrate and solvent to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Catalyst Addition: In separate, identical reaction vessels, add varying amounts of the this compound-based catalyst (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Reaction Initiation: Add the other reactant(s) to each flask to initiate the reaction.
-
Monitoring: Heat the reactions to the desired temperature and monitor their progress over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction in the optimal vessel is complete (or has reached maximum conversion), quench the reaction and perform a standard aqueous work-up.
-
Purification and Analysis: Purify the crude product from each reaction by column chromatography or another suitable method. Analyze the purified product to determine the yield for each catalyst loading.
Visualizations
Diagram 1: Workflow for Troubleshooting Low Reaction Yield
A decision tree for troubleshooting low product yield.
Diagram 2: Logical Flow for Catalyst Loading Optimization
A workflow for optimizing catalyst loading in a systematic manner.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Heterogeneous Catalyst Deactivation and Regeneration: A Review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Stability issues and degradation of 2-(Methylsulfinyl)phenol under reaction conditions
Welcome to the Technical Support Center for 2-(Methylsulfinyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as methyl(2-hydroxyphenyl) sulfoxide, is an organosulfur compound. It is used as a reagent and intermediate in organic synthesis. Due to the presence of the sulfoxide and phenol functional groups, it can participate in a variety of chemical transformations.
Q2: What are the primary stability concerns with this compound?
A2: The primary stability concerns for this compound revolve around the reactivity of the sulfoxide group, which can be susceptible to degradation under certain conditions. Key factors that can influence its stability include temperature, pH (both acidic and basic conditions), and the presence of certain reagents.
Q3: How should I properly store this compound?
A3: To ensure the stability of this compound, it is recommended to store it at 4°C under a nitrogen atmosphere.[1] This helps to minimize thermal degradation and oxidation.
Troubleshooting Guide: Stability Issues and Degradation
This guide addresses common problems encountered during the use of this compound in reaction conditions.
Problem 1: Unexpected side products are observed in my reaction mixture.
Possible Cause 1.1: Acid-Catalyzed Degradation (Pummerer Rearrangement)
Under acidic conditions, especially in the presence of an acid anhydride (like acetic anhydride), sulfoxides bearing an α-hydrogen can undergo a Pummerer rearrangement.[2][3] This reaction involves the rearrangement of the sulfoxide to an α-acyloxy thioether.[2][3] For this compound, this could lead to the formation of undesired byproducts.
-
Troubleshooting:
-
Avoid strongly acidic conditions where possible.
-
If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.
-
Be aware that Lewis acids such as TiCl₄ and SnCl₄ can also promote this rearrangement, even at lower temperatures.[2]
-
Analyze your reaction mixture for the presence of α-acyloxy thioether-type impurities.
-
Possible Cause 1.2: Base-Catalyzed Degradation
Strong bases can deprotonate the α-carbon of the methylsulfinyl group, leading to subsequent reactions and potential degradation of the starting material.
-
Troubleshooting:
-
Use the mildest base necessary to achieve the desired transformation.
-
Consider the pKa of the phenolic proton and the α-protons of the methylsulfinyl group when choosing a base to ensure selective deprotonation if required.
-
Run the reaction at the lowest effective temperature to minimize side reactions.
-
Possible Cause 1.3: Thermal Degradation
Sulfoxides can undergo thermal elimination reactions to yield alkenes and sulfenic acids.[4] While this is more common for sulfoxides with a β-hydrogen, elevated temperatures can lead to the decomposition of this compound.
-
Troubleshooting:
-
Determine the thermal stability of this compound in your specific reaction setup by running small-scale experiments at different temperatures.
-
If possible, conduct your reaction at a lower temperature for a longer duration.
-
Monitor the reaction progress closely to avoid prolonged heating after completion.
-
Problem 2: Low yield or incomplete conversion of this compound.
Possible Cause 2.1: Degradation of the starting material.
If the reaction conditions are too harsh (e.g., high temperature, extreme pH), a significant portion of the this compound may degrade before it can react as intended.
-
Troubleshooting:
-
Refer to the troubleshooting steps under "Problem 1" to identify and mitigate potential degradation pathways.
-
Perform a stability study of this compound under your planned reaction conditions (without the other reactants) to assess its stability.
-
Possible Cause 2.2: Catalyst incompatibility.
Certain catalysts may interact with the sulfoxide group, leading to catalyst deactivation or undesired side reactions.
-
Troubleshooting:
-
Screen different catalysts to find one that is compatible with the sulfoxide functionality.
-
Consult the literature for precedents of using your chosen catalyst with sulfoxide-containing compounds.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[5][6]
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of a strong acid (e.g., 0.1 M HCl).
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of a strong base (e.g., 0.1 M NaOH).
-
Maintain the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at various time points, neutralize, and analyze.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature or slightly elevated temperature.
-
Monitor the degradation over time by HPLC.
4. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).
-
Place a solution of the compound in a suitable solvent at the same temperature.
-
Analyze samples at different time points.
5. Photodegradation:
-
Expose a solution of this compound to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[1][3]
-
Keep a control sample protected from light.
-
Analyze both samples after the exposure period.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[4][7][8]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all separated peaks.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Protocol 3: Identification of Degradation Products by LC-MS
LC-MS is a powerful tool for identifying unknown degradation products.[9][10]
-
Chromatography: Use the developed stability-indicating HPLC method.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in both positive and negative ion modes to determine the molecular weight of the degradation products.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the degradation products, which can help in structure elucidation.
-
Data Presentation
Table 1: Potential Degradation Pathways of this compound
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic (with anhydride) | Pummerer Rearrangement | α-Acyloxy thioether derivatives |
| Strongly Basic | α-Deprotonation followed by rearrangement/elimination | Varies depending on reaction conditions |
| High Temperature | Thermal Elimination | Alkenes, Sulfenic acids |
| Oxidative | Oxidation of Sulfoxide | 2-(Methylsulfonyl)phenol |
| Photolytic | Photodegradation | Varies depending on wavelength and solvent |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Simplified mechanism of the Pummerer rearrangement of a sulfoxide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 3. database.ich.org [database.ich.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Integrity of 2-(Methylsulfinyl)phenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 2-(Methylsulfinyl)phenol. This resource provides in-depth guidance to help you avoid the unintended racemization of this valuable chiral building block during your experiments.
Troubleshooting Guide: Preventing Racemization of this compound
Encountering a loss of enantiomeric excess (% ee) in your experiments can be a significant setback. This guide is designed to help you identify the potential causes of racemization and implement effective solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of % ee after heating the reaction mixture. | Thermal Racemization: Chiral sulfoxides, while generally stable at room temperature, can racemize at elevated temperatures. The energy barrier for the pyramidal inversion at the sulfur stereocenter is typically high, but racemization can occur at temperatures exceeding 200 °C.[1][2] | - Maintain reaction temperatures below 150 °C whenever possible.- If higher temperatures are necessary, minimize the reaction time.- Consider alternative, lower-temperature synthetic routes. |
| Racemization observed when using acidic reagents or conditions. | Acid-Catalyzed Racemization: Strong acids can protonate the sulfoxide oxygen, which can facilitate the racemization process. | - Use the mildest acidic conditions possible.- If a strong acid is required, perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow the rate of racemization.- Neutralize the reaction mixture promptly upon completion. |
| Loss of % ee in the presence of basic reagents. | Base-Catalyzed Racemization: Strong bases can deprotonate the phenolic hydroxyl group or the methyl group alpha to the sulfoxide, potentially leading to intermediates that can racemize. | - Employ non-nucleophilic, sterically hindered bases where possible.- Use the minimum stoichiometric amount of base required.- Maintain low reaction temperatures to disfavor racemization pathways. |
| Unexpected racemization when using metal catalysts. | Metal-Catalyzed Racemization: Certain transition metals can coordinate to the sulfoxide, lowering the energy barrier for inversion and catalyzing racemization, even under thermally mild conditions. | - Screen for metal catalysts that are less prone to interacting with the sulfoxide group.- If a specific metal catalyst is required, optimize the reaction for the shortest possible time.- Consider ligand modification to sterically hinder the coordination of the sulfoxide to the metal center. |
| Degradation of enantiomeric purity upon exposure to light. | Photoracemization: Exposure to UV or even high-intensity visible light can induce racemization in some chiral sulfoxides, often through the formation of a sulfoxide radical cation intermediate.[2][3] | - Protect the reaction mixture from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.- Work in a fume hood with the sash down to minimize exposure to overhead laboratory lighting. |
Frequently Asked Questions (FAQs)
Q1: How stable is chiral this compound under standard laboratory conditions?
A1: Chiral sulfoxides, including this compound, are generally considered configurationally stable at room temperature and can be handled and stored under normal laboratory conditions without significant risk of racemization.[1] The energy barrier for the pyramidal inversion of the sulfur stereocenter is substantial, typically in the range of 145-175 kJ/mol.[1][2] However, exposure to harsh conditions such as high temperatures, strong acids or bases, certain metals, and light can lead to racemization.
Q2: Can the phenolic hydroxyl group in this compound influence its racemization?
A2: While direct studies on this compound are limited, the ortho-hydroxyl group can potentially influence its stability. The acidic nature of the phenol could lead to intramolecular hydrogen bonding with the sulfoxide oxygen, which might slightly alter the energy barrier for inversion. Under basic conditions, deprotonation of the phenol would form a phenoxide, which could electronically influence the adjacent sulfoxide group. Furthermore, the phenol group can coordinate to metal catalysts, which may affect the propensity for metal-catalyzed racemization.
Q3: What is the best way to monitor the enantiomeric excess of my this compound sample?
A3: The most reliable method for determining the enantiomeric excess (% ee) of chiral sulfoxides is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[4][5] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for the separation of sulfoxide enantiomers.[4]
Q4: Are there any specific solvents I should avoid to prevent racemization?
A4: While the choice of an appropriate solvent is highly dependent on the specific reaction conditions, highly polar, protic solvents in combination with acidic or basic conditions might facilitate racemization. It is always recommended to perform a small-scale stability test of your chiral material under the proposed reaction conditions (solvent, temperature, reagents) before proceeding with a larger scale experiment.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general method for assessing the enantiomeric purity of this compound. Optimization of the mobile phase composition and choice of chiral stationary phase may be required.
Materials:
-
This compound sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Daicel Chiralpak AD-H or Chiralcel OD-H)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of your this compound sample in isopropanol at a concentration of approximately 1 mg/mL. Dilute this solution with the mobile phase to a final concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of hexane and isopropanol. A typical starting point is 90:10 (v/v) hexane:IPA. The ratio can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a racemic standard of this compound to determine the retention times of both enantiomers and to confirm the resolution.
-
Inject your chiral sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [ (Areamajor enantiomer - Areaminor enantiomer) / (Areamajor enantiomer + Areaminor enantiomer) ] x 100
-
Visualizing Racemization Pathways and Prevention Strategies
To further aid in understanding the factors that can lead to racemization and the strategies to mitigate them, the following diagrams illustrate the key concepts.
Caption: Factors that can induce the racemization of chiral this compound.
Caption: A workflow for troubleshooting the racemization of this compound.
References
- 1. Absolute Configuration of Chiral Sulfoxides - TSM² | Theory and Spectroscopy of Molecules and Materials (TSM²) | University of Antwerp [uantwerpen.be]
- 2. Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Methylsulfinyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Methylsulfinyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the oxidation of 2-(methylthio)phenol, is primarily contaminated with two types of impurities:
-
Unreacted Starting Material: 2-(Methylthio)phenol.
-
Over-oxidation Product: 2-(Methylsulfonyl)phenol.
The presence and ratio of these impurities depend on the reaction conditions, such as the oxidant used, reaction time, and temperature.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of crude this compound are:
-
Recrystallization: This is often the most straightforward method for removing the primary impurities. A suitable solvent or solvent system is chosen to selectively crystallize the desired this compound, leaving the impurities in the mother liquor.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities. It is particularly useful when recrystallization does not provide the desired purity or when other minor impurities are present.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be employed to determine the purity of your sample. High-Performance Liquid Chromatography (HPLC) is a primary method for determining chromatographic purity by separating the main compound from impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and assess purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though derivatization may be necessary for this less volatile compound. The melting point of the purified solid can also be a good indicator of purity, with a sharp melting range close to the literature value suggesting high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Evaporate some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure, leading to a large melting point depression. | 1. Re-dissolve the oil in a minimal amount of hot solvent and try cooling the solution more slowly. 2. Consider using a different solvent or a solvent mixture with a lower boiling point. 3. Perform a preliminary purification by column chromatography to remove a significant portion of the impurities before recrystallization. |
| The yield of purified crystals is low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with too much cold solvent. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Try a different recrystallization solvent or a combination of solvents. A solvent pair like ethyl acetate/hexane is often effective. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC. | 1. The chosen eluent system is not optimal. | 1. Systematically vary the polarity of the eluent. For this compound and its common impurities, a gradient of ethyl acetate in hexane is a good starting point. Test different ratios to achieve good separation on a TLC plate before running the column. |
| The compound is not eluting from the column. | 1. The eluent is not polar enough. | 1. Gradually increase the polarity of the eluent. For example, if you started with 20% ethyl acetate in hexane, increase it to 30%, 40%, and so on. |
| The compounds are eluting too quickly. | 1. The eluent is too polar. | 1. Start with a less polar eluent system. For instance, begin with 10% ethyl acetate in hexane. |
| Cracking or channeling of the silica gel in the column. | 1. Improper packing of the column. | 1. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Synthesis of Crude this compound
This protocol describes the oxidation of 2-(methylthio)phenol to this compound.
Materials:
-
2-(Methylthio)phenol
-
Hydrogen peroxide (30% solution)
-
Methanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 2-(methylthio)phenol (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a 30% hydrogen peroxide solution (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Solvent Selection: A solvent pair of ethyl acetate and hexane is often effective.
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, during which crystals should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Material Purity (by HPLC) | Key Parameters | Final Purity (by HPLC) | Yield |
| Recrystallization | ~85% (containing 2-(methylthio)phenol and 2-(methylsulfonyl)phenol) | Solvent: Ethyl acetate/Hexane | >98% | 70-80% |
| Column Chromatography | ~85% (containing 2-(methylthio)phenol and 2-(methylsulfonyl)phenol) | Eluent: Hexane/Ethyl Acetate Gradient (10% to 50% EtOAc) | >99% | 60-75% |
Note: The data presented in this table are representative values and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for choosing a purification strategy for this compound.
Impact of solvent choice on the performance of 2-(Methylsulfinyl)phenol ligands
To: Researchers, Scientists, and Drug Development Professionals
Subject: Guidance on the Use of 2-(Methylsulfinyl)phenol Ligands and the Impact of Solvent Choice
This technical support guide addresses common questions and potential challenges encountered when utilizing this compound and related chiral sulfoxide ligands in asymmetric catalysis. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, enantioselectivity, and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when using this compound ligands?
A1: Solvents play a multifaceted role in catalysis. They can influence the solubility of reactants and the catalyst, the stability of the catalyst, and the geometry of the transition state. For sulfoxide ligands, the solvent can interact with the sulfinyl group and the phenolic proton, altering the ligand's coordination to the metal center and, consequently, its catalytic activity and the stereochemical outcome of the reaction.
Q2: What are the general starting points for solvent screening with these ligands?
A2: A broad screening of solvents with varying polarities and coordination abilities is recommended. A typical starting point includes:
-
Aprotic non-polar solvents: Toluene, Hexane
-
Aprotic polar solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Protic solvents: Ethanol, Methanol (use with caution as they can compete for coordination sites)
The optimal solvent is highly dependent on the specific reaction being catalyzed.
Q3: How do I troubleshoot low enantioselectivity in my reaction?
A3: Low enantioselectivity can stem from several factors related to the solvent:
-
Solvent Impurities: Trace amounts of water or other coordinating impurities can interfere with the catalyst. Always use anhydrous, high-purity solvents.
-
Suboptimal Solvent Choice: The solvent may not be optimal for achieving a well-ordered transition state. A thorough solvent screen is crucial.
-
Temperature Effects: The influence of the solvent can be temperature-dependent. Consider optimizing the reaction temperature in conjunction with solvent choice.
Q4: Can the solvent affect the stability of the this compound ligand or its metal complex?
A4: Yes, certain solvents may lead to ligand degradation or catalyst decomposition, especially at elevated temperatures. For instance, highly coordinating solvents might displace the this compound ligand from the metal center, leading to an inactive catalytic species. It is advisable to monitor catalyst stability over time in the chosen solvent.
Troubleshooting Guide
| Problem | Potential Solvent-Related Cause | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Poor solubility of reactants or catalyst. 2. Solvent is inhibiting the catalyst. 3. Catalyst decomposition in the chosen solvent. | 1. Screen for a solvent that provides better solubility for all components. 2. Switch to a less coordinating solvent. 3. Test catalyst stability in the solvent at the reaction temperature. |
| Inconsistent Enantioselectivity | 1. Presence of variable amounts of water or impurities in the solvent. 2. Reaction is highly sensitive to small changes in solvent polarity. | 1. Use freshly distilled or commercially available anhydrous solvents. Store solvents over molecular sieves. 2. Consider using a solvent mixture to fine-tune the polarity. |
| Formation of Side Products | 1. Solvent participating in a side reaction. 2. Solvent promoting an alternative reaction pathway. | 1. Choose a more inert solvent. 2. Systematically screen solvents to identify one that favors the desired pathway. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Solvent has a high boiling point, making removal difficult. | 1. Select a solvent from which the product will precipitate upon cooling or by adding an anti-solvent. 2. Opt for a lower-boiling point solvent if the reaction conditions permit. |
Experimental Protocols
While specific quantitative data on the solvent effects for this compound ligands is not widely available in the literature, a general protocol for a solvent screening experiment is provided below. This should be adapted to the specific reaction of interest.
General Protocol for Solvent Screening in an Asymmetric Catalytic Reaction
-
Catalyst Pre-formation (if applicable): In a glovebox or under an inert atmosphere, dissolve the metal precursor (e.g., 5 mol%) and the this compound ligand (e.g., 6 mol%) in a small amount of a relatively inert solvent like dichloromethane (DCM). Stir for 30-60 minutes at room temperature.
-
Reaction Setup: In parallel reaction vials, add the substrate (1.0 mmol) and any other reagents.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., Toluene, THF, MeCN, DCM, Hexane) to achieve the desired concentration.
-
Initiation: Add the pre-formed catalyst solution to each vial.
-
Reaction Monitoring: Stir the reactions at the desired temperature and monitor the progress by TLC or GC/LC.
-
Work-up and Analysis: Once the reaction is complete, quench the reaction and perform a standard work-up. Analyze the crude product to determine the conversion (yield) and enantiomeric excess (ee) by chiral HPLC or GC.
Data Presentation
The results of a solvent screening experiment should be tabulated for easy comparison.
Table 1: Example of a Solvent Screening Data Table
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Toluene | 25 | 24 | ||
| 2 | DCM | 25 | 24 | ||
| 3 | THF | 25 | 24 | ||
| 4 | MeCN | 25 | 24 | ||
| 5 | Hexane | 25 | 24 |
Note: The user should fill in the conversion and ee values based on their experimental results.
Visualizations
Logical Workflow for Troubleshooting Solvent-Related Issues
Caption: A logical workflow for troubleshooting common issues where the solvent is a likely contributing factor.
Catalytic Cycle and Solvent Interaction
Caption: A generalized catalytic cycle illustrating potential points of solvent interaction.
Validation & Comparative
Determining the Enantiomeric Excess of 2-(Methylsulfinyl)phenol: A Comparative Guide to Chiral HPLC Analysis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of chiral compound analysis. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) for resolving the enantiomers of 2-(Methylsulfinyl)phenol, a key chiral sulfoxide intermediate. This guide presents supporting experimental data, detailed protocols, and a comparison with alternative methods to aid in method selection and development.
Chiral HPLC: The Gold Standard for Enantiomeric Resolution
Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.
Experimental Protocol: Chiral HPLC Analysis of this compound
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions (Representative Method):
| Parameter | Value |
| Chiral Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Performance Comparison: Chiral HPLC vs. Alternative Methods
While chiral HPLC is the benchmark, other techniques can also be employed for determining the enantiomeric purity of chiral sulfoxides. Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering advantages in terms of speed and reduced solvent consumption.
Table 1: Comparative Performance for Chiral Sulfoxide Enantioseparation
| Parameter | Chiral HPLC | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | Formation of diastereomeric complexes with a chiral lanthanide shift reagent, inducing chemical shift non-equivalence. |
| Resolution | High, often baseline separation. | Very high, often superior to HPLC. | Moderate, can be limited by peak overlap. |
| Analysis Time | Typically 10-30 minutes. | Significantly faster, often under 10 minutes.[1] | Minutes to hours, depending on the complexity of the spectrum. |
| Solvent Consumption | High (organic solvents). | Low (primarily liquid CO₂). | Low. |
| Sensitivity | High (UV, MS detection). | High (UV, MS detection). | Lower, requires higher sample concentrations. |
| Quantitative Accuracy | Excellent. | Excellent. | Good, but can be affected by the purity of the shift reagent. |
| Development Complexity | Moderate, requires screening of columns and mobile phases. | Moderate, requires specialized instrumentation. | Can be complex, requires optimization of reagent-to-substrate ratio. |
Experimental Workflow for Chiral HPLC Analysis
The following diagram illustrates the logical workflow for determining the enantiomeric excess of this compound using chiral HPLC.
Figure 1. Workflow for determining the enantiomeric excess of this compound.
Conclusion
Chiral HPLC remains a robust and reliable method for the determination of the enantiomeric excess of this compound and other chiral sulfoxides. The selection of an appropriate polysaccharide-based chiral stationary phase coupled with a normal-phase mobile phase is a common and effective strategy. For high-throughput environments, chiral SFC presents a compelling alternative with significant advantages in speed and sustainability. The choice between these methods will ultimately depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations.
References
Comparative study of 2-(Methylsulfinyl)phenol with other chiral sulfoxide ligands
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of chiral sulfoxide ligands in asymmetric synthesis. While this guide aims to provide a comparative study, a direct performance analysis of 2-(Methylsulfinyl)phenol is not included due to the current lack of published experimental data on its use as a chiral ligand in asymmetric catalysis. Instead, this guide focuses on a selection of well-established and structurally relevant chiral sulfoxide ligands to provide valuable comparative insights.
Chiral sulfoxides have emerged as a versatile and powerful class of ligands in transition-metal-catalyzed asymmetric synthesis.[1] Their unique stereoelectronic properties, stemming from the chiral sulfur center, allow for effective enantiocontrol in a wide array of chemical transformations.[2] These ligands are prized for their stability, ease of synthesis, and the ability to fine-tune their steric and electronic characteristics.[3] This guide presents a comparative overview of the performance of several key chiral sulfoxide ligands in asymmetric catalysis, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone reaction in organic synthesis for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The choice of chiral ligand is paramount in achieving high enantioselectivity. Below is a comparison of various chiral sulfoxide ligands in the context of this reaction.
Table 1: Performance of Chiral Sulfoxide Ligands in the Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R)-SOP-Ph | [Pd(allyl)Cl]₂ | BSA, AcOK | THF | rt | 95 | 98 | [1] |
| (R)-SOP-Tol | [Pd(allyl)Cl]₂ | BSA, AcOK | THF | rt | 96 | 97 | [1] |
| (R)-SOP-Xyl | [Pd(allyl)Cl]₂ | BSA, AcOK | THF | rt | 98 | 99 | [1] |
| Chiral Sulfoxide-Olefin Ligand 1 | [Rh(cod)₂]BF₄ | - | Dioxane | 50 | 96 | 98 | |
| Chiral Sulfinamide/Sulfoxide Ligand 2 | Pd(CH₃CN)₂Cl₂ | LHMDS | CH₂Cl₂ | rt | 93 | 93:7 er | [4] |
BSA = N,O-Bis(trimethylsilyl)acetamide, AcOK = Potassium acetate, LHMDS = Lithium bis(trimethylsilyl)amide, er = enantiomeric ratio.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation:
To a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral sulfoxide ligand in the specified solvent, the allylic substrate (e.g., 1,3-diphenylallyl acetate) is added. The mixture is stirred at room temperature for a predetermined time to allow for the formation of the active catalyst. Subsequently, the nucleophile (e.g., dimethyl malonate) and the base are added, and the reaction is stirred at the specified temperature until completion (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Ligand Synthesis and Reaction Workflow
The synthesis of chiral sulfoxide ligands and their application in a catalytic cycle can be visualized to better understand the overall process.
Caption: General workflow for the synthesis of a chiral sulfoxide ligand and its application in a palladium-catalyzed asymmetric reaction.
Signaling Pathway/Mechanism of Enantioselection
The enantioselectivity in these reactions is dictated by the formation of diastereomeric transition states. The chiral ligand creates a specific chiral environment around the metal center, favoring the approach of the nucleophile from one face of the allylic substrate over the other.
Caption: Simplified model for enantioselection in palladium-catalyzed asymmetric allylic alkylation using a chiral ligand.
References
Comparative Analysis of 2-(Methylsulfinyl)phenol Complexes in Catalytic Applications
For Immediate Release
A comprehensive evaluation of the catalytic activity of metal complexes derived from 2-(Methylsulfinyl)phenol ligands reveals their potential in various organic transformations, particularly in the realm of asymmetric synthesis and oxidation reactions. This guide provides a comparative analysis of their performance, supported by available experimental data, and details the methodologies for key catalytic tests.
Introduction to this compound Ligands
This compound is a bidentate ligand that can coordinate to a metal center through both the phenolic oxygen and the sulfoxide sulfur or oxygen atom. The presence of a stereogenic center at the sulfur atom in chiral versions of these ligands makes them attractive candidates for asymmetric catalysis. The electronic and steric properties of the ligand can be readily tuned by substitution on the phenyl ring, offering a versatile platform for the design of novel catalysts.
Performance in Catalytic Oxidation
While specific quantitative data for the catalytic performance of this compound complexes in oxidation reactions is limited in publicly accessible literature, we can draw comparisons with related sulfoxide-containing ligand systems and other phenol-based catalysts.
One of the benchmark reactions for evaluating oxidation catalysts is the oxidation of thioanisole to methyl phenyl sulfoxide. Iron complexes with 2-(2-pyridyl)benzimidazole (PBI) type ligands have been shown to catalyze this reaction, providing a basis for comparison.[1]
Table 1: Comparison of Catalytic Performance in Thioanisole Oxidation
| Catalyst/Ligand System | Substrate | Oxidant | Solvent | Conversion (%) | Selectivity for Sulfoxide (%) | Reference |
| Hypothetical this compound-Fe Complex | Thioanisole | H₂O₂ | Acetonitrile | - | - | - |
| --INVALID-LINK--₂ | Thioanisole | PhI(OAc)₂ | Acetonitrile | ~35 | Major product is sulfoxide | [2] |
| Iron(III) porphyrin complex | Thioanisole | H₂O₂ | - | High | High | [3] |
Note: Data for the hypothetical this compound-Fe complex is not available in the cited literature and is included for comparative framework purposes.
Performance in Asymmetric Catalysis
The chiral nature of 2-(alkylsulfinyl)phenol ligands suggests their application in asymmetric synthesis. The enantioselective oxidation of sulfides to chiral sulfoxides is a key transformation where such catalysts could be employed. Dicopper complexes with chiral benzimidazolyl derivatives of L-phenylalanine have demonstrated activity in asymmetric sulfoxidation, offering a point of comparison for potential this compound-based catalysts.[4]
Table 2: Comparison of Catalytic Performance in Asymmetric Sulfoxidation
| Catalyst/Ligand System | Substrate | Oxidant | Enantiomeric Excess (e.e.) (%) | Reference |
| Hypothetical Chiral this compound-Cu Complex | Methyl aryl sulfides | NH₂OH | - | - |
| [Cu₂(mXPhI)]⁴⁺ (chiral benzimidazolyl derivative) | Methyl aryl sulfides | NH₂OH | Significant e.e. for (S)-sulfoxide | [4] |
| Peptide-based catalyst | Functionalized thioethers | H₂O₂ | up to 94:6 er | [5] |
Note: Data for the hypothetical chiral this compound-Cu complex is not available in the cited literature and is included for comparative framework purposes.
Experimental Protocols
Detailed experimental protocols for the use of this compound complexes are not widely reported. However, a general procedure for a catalytic oxidation reaction can be outlined based on common practices in the field.
General Protocol for Catalytic Thioanisole Oxidation
-
Catalyst Preparation: The this compound-metal complex is synthesized and characterized prior to the catalytic reaction.
-
Reaction Setup: To a solution of thioanisole (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, the catalyst (0.01 mmol, 1 mol%) is added.
-
Reaction Initiation: The oxidant (e.g., hydrogen peroxide, 1.1 mmol) is added dropwise to the stirred solution at a controlled temperature (e.g., room temperature or 0 °C).
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of sodium sulfite). The organic products are extracted with a suitable solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The yield and selectivity are determined by GC or NMR spectroscopy. For asymmetric reactions, the enantiomeric excess is determined by chiral HPLC.
Signaling Pathways and Logical Relationships
The catalytic cycle for a metal-catalyzed oxidation of a sulfide to a sulfoxide typically involves the formation of a high-valent metal-oxo species. This reactive intermediate then transfers an oxygen atom to the sulfide substrate.
Caption: A simplified catalytic cycle for the oxidation of a sulfide to a sulfoxide.
Experimental Workflow
The general workflow for validating the catalytic activity of a new complex involves several key stages, from catalyst synthesis to product analysis.
Caption: General experimental workflow for catalyst synthesis and activity validation.
Conclusion
Complexes of this compound represent a promising class of catalysts, particularly for asymmetric transformations. While direct, comprehensive experimental data on their catalytic performance is currently sparse in the literature, comparisons with related systems suggest their potential. Further research is warranted to fully elucidate their catalytic capabilities and to establish detailed structure-activity relationships. The protocols and workflows provided herein offer a foundational framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Sulfoxidation by a Tyrosinase Biomimetic Dicopper Complex with a Benzimidazolyl Derivative of L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Ligands: A Comparative Guide to BINOL and 2-(Methylsulfinyl)phenol in Asymmetric Catalysis
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is a driving force for innovation. For decades, 1,1'-bi-2-naphthol (BINOL) has stood as a cornerstone, a privileged ligand scaffold that has enabled countless enantioselective transformations. Its C2 symmetry and tunable steric and electronic properties have made it a benchmark in the field. This guide provides a comprehensive overview of BINOL's performance in key asymmetric reactions, supported by experimental data and protocols.
In the spirit of exploring novel ligand architectures, we also introduce 2-(methylsulfinyl)phenol, a structurally simpler, yet intriguing potential ligand. While direct comparative data with BINOL is not yet available in the literature, we will explore its structural attributes and speculate on its potential role in asymmetric catalysis, highlighting an area ripe for future investigation.
BINOL: The Reigning Champion
BINOL is an axially chiral organic compound that has found widespread use as a ligand and chiral auxiliary in asymmetric synthesis. Its two enantiomers, (R)- and (S)-BINOL, are commercially available and can be readily modified at various positions to fine-tune their catalytic activity.
Performance in Key Asymmetric Reactions
The versatility of BINOL is evident in its successful application across a broad spectrum of asymmetric reactions. Here, we summarize its performance in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the Michael addition, and the aldol reaction.
| Asymmetric Diels-Alder Reaction | |||||||
| Dienophile | Diene | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Acrolein | Cyclopentadiene | (R)-BINOL-TiCl2 | CH2Cl2 | -78 | 3 | 85 | 94 (exo) |
| Methyl acrylate | Cyclopentadiene | (R)-3,3'-Br2-BINOL-Ti(OiPr)2 | Toluene | -30 | 48 | 92 | 95 (endo) |
| N-Crotonyloxazolidinone | Cyclopentadiene | (S)-BINOL-Yb(OTf)3 | CH2Cl2 | -45 | 12 | 99 | 95 (endo) |
| Asymmetric Michael Addition | |||||||
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Cyclohexenone | Diethyl malonate | (S)-BINOL-La(OTf)3 | THF | 20 | 72 | 85 | 91 |
| Chalcone | Acetylacetone | (R)-BINOL-Zn(OTf)2 | CH2Cl2 | 0 | 24 | 90 | 88 |
| Nitrostyrene | Dimethyl malonate | (S)-BINOL-Ga/Na | Toluene | 25 | 46 | 90 | 99 |
| Asymmetric Aldol Reaction | |||||||
| Aldehyde | Ketone/Enolate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Benzaldehyde | Acetone | (R)-BINOL-Ti(OiPr)4 | Toluene | -20 | 24 | 75 | 85 |
| 4-Nitrobenzaldehyde | Cyclohexanone silyl enol ether | (+)-BINOL-TiCl2 | CH2Cl2 | -78 | 12 | 88 | 96 |
| Isobutanal | 2-Hydroxyacetophenone | (S)-BINOL-ZnEt2 | THF | -20 | 48 | 95 | 98 |
Experimental Protocols
Representative Protocol for a BINOL-Catalyzed Asymmetric Diels-Alder Reaction:
To a flame-dried Schlenk flask under an argon atmosphere is added (R)-BINOL (0.1 mmol) and anhydrous CH2Cl2 (5 mL). The solution is cooled to 0 °C, and a solution of TiCl4 in CH2Cl2 (1.0 M, 0.1 mL, 0.1 mmol) is added dropwise. The resulting deep-red solution is stirred at 0 °C for 30 minutes. The mixture is then cooled to -78 °C, and the dienophile (e.g., N-crotonyloxazolidinone, 1.0 mmol) is added. After stirring for 10 minutes, the diene (e.g., cyclopentadiene, 2.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 12 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution (10 mL). The mixture is allowed to warm to room temperature and extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cycloadduct. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insight and Workflow
The catalytic cycle of a BINOL-metal complex typically involves the coordination of the electrophile to the Lewis acidic metal center, which is situated in the chiral environment created by the BINOL ligand. This coordination activates the electrophile towards nucleophilic attack and directs the approach of the nucleophile, leading to the enantioselective formation of the product.
Spectroscopic Analysis for the Structural Confirmation of 2-(Methylsulfinyl)phenol Derivatives: A Comparative Guide
Introduction
2-(Methylsulfinyl)phenol and its derivatives are a class of organic compounds that feature both a hydroxyl and a methylsulfinyl group attached to a benzene ring. These functionalities impart unique chemical and physical properties, making them of interest to researchers in medicinal chemistry and materials science. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This guide provides a comparative overview of various spectroscopic techniques used to confirm the structure of this compound derivatives, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
The confirmation of the chemical structure of these derivatives relies on a synergistic approach, utilizing multiple spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy each provide a unique piece of the structural puzzle. Together, they offer conclusive evidence for the molecular formula, functional groups, and connectivity of atoms within the molecule.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the parent compound, this compound (C₇H₈O₂S, Molecular Weight: 156.20 g/mol ).[1][2] These values serve as a baseline for comparison with substituted derivatives.
Table 1: ¹H NMR Spectroscopic Data for this compound
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | dd | 1H | Ar-H (ortho to -S(O)CH₃) |
| ~7.45 | td | 1H | Ar-H |
| ~7.15 | td | 1H | Ar-H |
| ~6.90 | dd | 1H | Ar-H (ortho to -OH) |
| ~5.5-7.0 | br s | 1H | OH |
| ~2.75 | s | 3H | S(O)CH₃ |
Note: Chemical shifts for aromatic protons are approximate and can vary based on substitution. The phenolic proton signal is often broad and its chemical shift is concentration-dependent.
Table 2: ¹³C NMR Spectroscopic Data for this compound
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-158 | C -OH |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | C -S(O)CH₃ |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~45 | S(O)C H₃ |
Note: The carbon attached to the hydroxyl group typically appears at the most downfield chemical shift in the aromatic region.[3]
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3200-3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3000-3100 | Medium, Sharp | Aromatic C-H stretch |
| 1500-1600 | Medium-Strong | Aromatic C=C ring stretch |
| ~1220 | Strong | C-O stretch |
| 1030-1070 | Strong | S=O stretch |
Note: The broadness of the O-H stretch is a characteristic feature of phenols due to hydrogen bonding.[4][5]
Table 4: Mass Spectrometry Data for this compound
| m/z | Fragmentation |
| 156 | [M]⁺ (Molecular Ion) |
| 141 | [M - CH₃]⁺ |
| 128 | [M - CO]⁺ |
| 127 | [M - HCO]⁺ |
| 94 | [M - S(O)CH₃ + H]⁺ (Phenol fragment) |
Note: Phenols typically show a strong molecular ion peak and characteristic losses of CO and HCO radicals.[5][6]
Table 5: UV-Vis Spectroscopic Data for this compound
(Solvent: Methanol)
| λ_max (nm) | Transition |
| ~210 | π → π |
| ~275 | π → π |
Note: The position of the absorption maxima can be influenced by solvent polarity and the presence of other substituents on the aromatic ring.[7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans are typically required.
-
To confirm the presence of an -OH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -OH signal will disappear or significantly diminish.[5]
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
For liquid samples, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.[4]
-
Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan before scanning the sample.
-
Analyze the resulting spectrum to identify characteristic absorption bands corresponding to functional groups like O-H, C-H (aromatic), C=C (aromatic), C-O, and S=O.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives.
-
Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight of the derivative.
-
Analyze the spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To obtain information about the electronic transitions within the conjugated system.
-
Protocol:
-
Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the structural elucidation of this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives is achieved through a multi-faceted analytical approach. While each spectroscopic technique provides valuable information, their combined interpretation is essential for unambiguous structure determination. NMR spectroscopy maps the molecular skeleton, IR spectroscopy confirms the presence of key functional groups, mass spectrometry establishes the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the molecule. By systematically applying these methods and comparing the resulting data against established values, researchers can confidently elucidate and verify the structures of novel this compound derivatives, paving the way for further investigation into their potential applications.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | C7H8O2S | CID 588090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000290 Phenol at BMRB [bmrb.io]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Performance Evaluation of 2-(Methylsulfinyl)phenol in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereoselective synthesis of complex molecules is paramount. Chiral sulfoxide ligands have emerged as a promising class of auxiliaries in asymmetric catalysis due to their unique stereoelectronic properties, stability, and the proximity of the chiral sulfur center to the metal core. This guide provides a comparative evaluation of the potential performance of 2-(Methylsulfinyl)phenol and its derivatives in various catalytic systems.
While direct and extensive experimental data on the catalytic performance of this compound is limited in publicly available literature, this guide draws comparisons from structurally related sulfoxide ligands to provide a predictive overview of its potential applications and performance benchmarks.
Overview of Sulfoxide Ligands in Asymmetric Catalysis
Chiral sulfoxides are valuable ligands in transition-metal-catalyzed reactions.[1][2][3] Their efficacy stems from the sulfur atom's chirality, which can effectively induce asymmetry in the products. The oxygen atom of the sulfinyl group can also participate in coordination, offering versatile binding modes that can influence the catalytic activity and selectivity.
Performance in Specific Catalytic Systems
To provide a comprehensive overview, we will compare the potential performance of this compound-type ligands with established catalytic systems in three key transformations: the Suzuki-Miyaura cross-coupling, the Diels-Alder reaction, and asymmetric hydrogenation.
Asymmetric Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The development of chiral ligands for asymmetric versions of this reaction is of significant interest for the synthesis of axially chiral biaryls.
Table 1: Performance Comparison in Asymmetric Suzuki-Miyaura Coupling
| Ligand/Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Key Experimental Conditions |
| Hypothetical this compound-Pd | Aryl halide + Arylboronic acid | - | - | Pd(OAc)₂, Base, Solvent, Temp. |
| (R)-SPhos-Pd | 2-bromo-6-methylnaphthalene + Naphthylboronic acid | >95 | 95 | Pd(OAc)₂, K₃PO₄, Toluene/H₂O, RT |
| (R)-MeO-BiPhep-Pd | 1-bromo-2-naphthol + Phenylboronic acid | 98 | 98 | [Pd(allyl)Cl]₂, K₂CO₃, Toluene, 50 °C |
| Chiral Monophosphorus Ligand-Pd | Various aryl bromides and boronic acids | High | up to 96 | Mild conditions |
Data for alternative systems are representative examples from the literature and are intended for comparative purposes.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings. Chiral Lewis acids are often employed to catalyze this reaction enantioselectively. Sulfoxide-containing ligands can be used to create such chiral environments.
Table 2: Performance Comparison in Asymmetric Diels-Alder Reaction
| Ligand/Catalyst System | Diene + Dienophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Key Experimental Conditions |
| Hypothetical this compound-Cu(II) | Cyclopentadiene + N-Acryloyloxazolidinone | - | - | - | Cu(OTf)₂, CH₂Cl₂, -78 °C |
| (S,S)-t-Bu-BOX-Cu(II) | Cyclopentadiene + N-Acryloyloxazolidinone | 98 | >99:1 (endo:exo) | 98 | Cu(OTf)₂, CH₂Cl₂, -78 °C |
| (R)-BINAP-Cu(I) | Cyclopentadiene + N-Crotonyloxazolidinone | 96 | 99:1 (endo:exo) | 99 | Cu(OTf)₂, CH₂Cl₂, -78 °C |
| Nickel-Catalyzed Dienyl Sulfoxide | Various dienes and dienophiles | - | - | up to 98 | Ni(II) precatalyst |
Data for alternative systems are representative examples from the literature and are intended for comparative purposes.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Chiral phosphine ligands are dominant in this area, but sulfoxide-based ligands have also been explored.
Table 3: Performance Comparison in Asymmetric Hydrogenation
| Ligand/Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Key Experimental Conditions |
| Hypothetical this compound-Rh(I) | Methyl (Z)-α-acetamidocinnamate | - | - | [Rh(COD)₂]BF₄, H₂ (1 atm), Solvent, RT |
| (R,R)-DIPAMP-Rh(I) | Methyl (Z)-α-acetamidocinnamate | 100 | 95 | [Rh(COD)₂]BF₄, H₂ (1 atm), MeOH, RT |
| (R)-BINAP-Ru(II) | Methyl acetoacetate | 100 | 99 | RuCl₂--INVALID-LINK--n, H₂ (100 atm), MeOH, 50 °C |
Data for alternative systems are representative examples from the literature and are intended for comparative purposes.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. Below are generalized procedures for the catalytic reactions discussed.
General Procedure for Asymmetric Suzuki-Miyaura Cross-Coupling
To a solution of the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the chiral ligand (1-10 mol%) in a suitable solvent (e.g., toluene, dioxane) under an inert atmosphere, the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv) are added. The reaction mixture is stirred at the specified temperature for the required time. After completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Diels-Alder Reaction
To a solution of the chiral Lewis acid catalyst, prepared in situ from a metal precursor (e.g., Cu(OTf)₂, 10 mol%) and the chiral ligand (11 mol%) in a dry solvent (e.g., CH₂Cl₂) at the specified temperature under an inert atmosphere, the dienophile (1.0 equiv) is added. After stirring for a short period, the diene (1.2-2.0 equiv) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC analysis, respectively.
Visualizations
Experimental Workflow
Caption: General workflow for evaluating the performance of a new catalyst.
Hypothetical Catalytic Cycle for Asymmetric Transformation
Caption: A simplified catalytic cycle for a generic asymmetric transformation.
Conclusion
While specific performance data for this compound in diverse catalytic systems remains to be broadly reported, the established success of structurally similar chiral sulfoxide ligands provides a strong rationale for its investigation. The data presented for alternative systems highlights the high yields and enantioselectivities that can be achieved with well-designed sulfoxide-based catalysts. Future research focusing on the synthesis and application of this compound and its derivatives is warranted to fully explore its potential in asymmetric catalysis. The experimental protocols and workflows provided herein offer a robust framework for such evaluations.
References
Unveiling the Potential of 2-(Methylsulfinyl)phenol: A Comparative Guide to its Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activities of 2-(Methylsulfinyl)phenol against established phenolic compounds. Due to a lack of direct experimental data on this compound, this document outlines its potential applications based on the known therapeutic actions of structurally related molecules. Detailed experimental protocols are provided to facilitate the validation of these predicted activities.
Predicted Biological Activities of this compound
Phenolic compounds are a well-studied class of molecules known for a variety of biological activities, primarily attributed to their ability to scavenge free radicals and modulate inflammatory pathways.[1][2] The presence of a hydroxyl group directly attached to an aromatic ring is key to the antioxidant and anti-inflammatory properties of many phenols.[1] The introduction of a methylsulfinyl group at the ortho position of the phenol ring in this compound is anticipated to modulate its electronic properties and, consequently, its biological activity. It is hypothesized that this compound will exhibit both antioxidant and anti-inflammatory properties.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of phenolic compounds can be robustly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[3] While no direct experimental data for this compound is currently available, a comparison with other phenolic compounds highlights the potential range of its efficacy.
Table 1: Comparison of Antioxidant Activity of Phenolic Compounds (DPPH Assay)
| Compound | IC50 (µM) | Reference Compound |
| This compound | Hypothetical | - |
| Quercetin | ~8 | [4] |
| Gallic Acid | ~15 | [4] |
| Butylated Hydroxytoluene (BHT) | ~28 | [4] |
Note: IC50 values represent the concentration required to scavenge 50% of DPPH radicals and can vary based on specific experimental conditions. The value for this compound is hypothetical and requires experimental validation.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the steps to determine the antioxidant capacity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the stock solution to various concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a stock solution of ascorbic acid in methanol to be used as a positive control.
-
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
References
- 1. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
Benchmarking 2-(Methylsulfinyl)phenol: A Comparative Guide to Commercially Available Chiral Ligands for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries underscores the critical role of chiral ligands in asymmetric catalysis. The ideal ligand should not only induce high stereoselectivity and yield but also be readily accessible and perform robustly under practical conditions. This guide provides a comparative benchmark for 2-(Methylsulfinyl)phenol against a selection of widely used, commercially available chiral ligands.
While direct, peer-reviewed performance data for this compound in the benchmark reaction is not yet prevalent in publicly accessible literature, its structural features—namely the presence of a stereogenic sulfur center adjacent to a phenolic hydroxyl group—suggest its potential as an effective chiral ligand. The sulfinyl group is a known coordinator to metal centers, and its chirality can create a well-defined asymmetric environment for catalysis. This guide, therefore, serves as a foundational reference and a call to action for the systematic evaluation of this promising ligand.
To establish a robust comparison, we have selected the enantioselective addition of diethylzinc to benzaldehyde as the benchmark reaction. This reaction is a classic and well-documented method for forming a new carbon-carbon bond and creating a chiral center, making it an excellent testbed for the efficacy of new chiral ligands.
Performance of Commercially Available Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of several classes of commercially available chiral ligands in the asymmetric addition of diethylzinc to benzaldehyde, providing a clear benchmark against which this compound can be evaluated.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Amino Alcohols | (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 2 | 97 | 98 | (S) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 2 | 95 | 94 | (R) | |
| BINOL Derivatives | (S)-BINOL | 20 | >95 | 98 | (S) |
| Salen Derivatives | (R,R)-Salen-Co(II) | 5 | 92 | 96 | (R) |
| Bis(oxazoline) (BOX) | (R)-Ph-BOX | 10 | 85 | 99 | (R) |
Note: The data presented is a compilation from various sources and represents typical performance under optimized conditions. Direct comparison may vary based on specific reaction conditions.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a standardized method for evaluating the performance of chiral ligands, including this compound, in the benchmark reaction.
Materials:
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Chiral Ligand (e.g., this compound)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Allow the mixture to warm to room temperature, and then transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizing the Process
To aid in the understanding of the experimental workflow and the fundamental catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Conclusion and Future Outlook
The provided data for established commercial chiral ligands sets a high bar for the performance of new candidates. This compound, with its unique electronic and steric properties, represents an intriguing and underexplored option. The experimental protocol detailed in this guide offers a clear and standardized pathway for its evaluation.
Future work should focus on the synthesis of enantiopure this compound and its application in the benchmark reaction described. A thorough investigation of reaction parameters, including solvent, temperature, and catalyst loading, will be crucial to unlocking its full potential. The systematic collection of performance data will allow for a direct and meaningful comparison with the commercially available alternatives, ultimately determining the viability of this compound as a valuable tool in the asymmetric synthesis toolbox.
The Untapped Potential of 2-(Methylsulfinyl)phenol in Catalysis: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and selective catalysts is a perpetual endeavor. This guide provides a comparative analysis of the potential catalytic applications of 2-(Methylsulfinyl)phenol, a compound at the intersection of organosulfur chemistry and phenol-based catalysis. While direct experimental data on the catalytic performance of this compound is limited in publicly available literature, its structural features—a chiral sulfoxide and a phenolic hydroxyl group—suggest significant promise in various catalytic transformations. This analysis will, therefore, draw upon established principles and data from structurally analogous catalysts to project its potential efficacy and compare it with existing alternatives.
The unique combination of a stereogenic sulfur center and an acidic phenolic proton within the same molecule positions this compound as a compelling candidate for both a chiral organocatalyst and a versatile ligand in metal-catalyzed reactions. The sulfinyl group can act as a Lewis base and a chiral directing group, while the hydroxyl group can participate in hydrogen bonding or act as an anchor for immobilization or coordination to a metal center.
Potential Catalytic Applications and Comparative Performance
Based on the known reactivity of chiral sulfoxides and phenol derivatives in catalysis, we can envision two primary roles for this compound: as a chiral ligand in asymmetric synthesis and as an organocatalyst.
As a Chiral Ligand in Asymmetric Metal Catalysis
Chiral sulfoxides are well-established as effective ligands in a variety of asymmetric transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][2] The sulfur atom's lone pair of electrons can coordinate to a metal center, and the chirality at the sulfur can induce enantioselectivity in the catalyzed reaction. The phenolic hydroxyl group in this compound could further enhance its utility as a ligand by providing a secondary coordination site, thus forming a bidentate ligand, which often leads to more stable and selective catalysts.
A prime example of a reaction where a this compound-type ligand could excel is the asymmetric oxidation of sulfides to chiral sulfoxides . This transformation is of significant industrial importance for the synthesis of pharmaceuticals like esomeprazole.[1]
Table 1: Comparison of Potential Performance of this compound as a Ligand with Known Catalysts for Asymmetric Sulfide Oxidation.
| Catalyst System | Ligand | Metal | Oxidant | Typical Enantiomeric Excess (ee) | Key Advantages | Potential Role of this compound |
| Kagan's Catalyst | Diethyl Tartrate | Ti(OiPr)₄ | t-BuOOH | >90% | Pioneering system, high ee for some substrates. | Could offer a more tunable and robust ligand framework. |
| Vanadium-Schiff Base | Chiral Schiff Base | VO(acac)₂ | H₂O₂ | up to 99% | High efficiency and enantioselectivity.[3] | The phenol-sulfoxide motif could offer a simpler, readily available ligand. |
| Hypothetical System | This compound | Ti(OiPr)₄ or V(O)(acac)₂ | H₂O₂ or t-BuOOH | Projected >90% | Potentially simpler synthesis, tunable electronic properties via the phenol ring. | The hydroxyl group could modulate the metal center's Lewis acidity and improve catalyst stability. |
| Chiral Salen Complexes | Salen Ligand | Mn(III) or Cr(III) | NaOCl or PhIO | Variable, up to 98% | High turnover numbers, applicable to various oxidations. | Offers a different coordination geometry and electronic environment. |
As a Chiral Organocatalyst
The presence of both a Lewis basic sulfoxide and a Brønsted acidic phenol group suggests that this compound could function as a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity.
A potential application for this compound as an organocatalyst is in asymmetric Michael additions . The phenolic proton could activate the electrophile through hydrogen bonding, while the sulfoxide could orient the nucleophile.
Table 2: Comparison of Potential Performance of this compound as an Organocatalyst with Known Organocatalysts for Asymmetric Michael Addition.
| Catalyst | Activating Groups | Typical Enantiomeric Excess (ee) | Key Advantages | Potential Role of this compound |
| Proline | Amine and Carboxylic Acid | >95% | Readily available, well-established. | Could offer a different mode of activation and substrate scope. |
| Cinchona Alkaloids | Quinuclidine and Hydroxyl Group | >90% | Natural product-based, highly effective for a wide range of reactions. | The sulfoxide offers a different steric and electronic environment compared to the quinuclidine nitrogen. |
| Hypothetical System | This compound | Projected High | Simple structure, potential for bifunctional activation. | The chirality at the sulfur atom would be the sole source of asymmetry, offering a unique stereochemical control element. |
| Thiourea Catalysts | Thiourea and Chiral Scaffold | >95% | Strong hydrogen bond donors, highly effective. | The phenol group is a weaker H-bond donor than thiourea but could be effective for specific substrates. |
Experimental Protocols
While specific protocols for reactions catalyzed by this compound are not available, the following represents a general and detailed methodology for a reaction where it could be employed as a chiral ligand, based on established procedures for similar catalysts.
Representative Experimental Protocol: Asymmetric Oxidation of Thioanisole
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(R)- or (S)-2-(Methylsulfinyl)phenol (as chiral ligand)
-
Thioanisole (substrate)
-
Cumene hydroperoxide (oxidant, ~80% in cumene)
-
Dichloromethane (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-2-(Methylsulfinyl)phenol (0.1 mmol) and anhydrous dichloromethane (5 mL).
-
To this solution, add titanium(IV) isopropoxide (0.1 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add thioanisole (1.0 mmol) to the reaction mixture.
-
Add cumene hydroperoxide (1.2 mmol) dropwise over a period of 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 1 mL of a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of celite and wash the celite with dichloromethane.
-
Combine the organic filtrates and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral methyl phenyl sulfoxide.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizing Reaction Pathways and Workflows
To better illustrate the proposed catalytic cycles and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
Comparative Analysis of 2-(Methylsulfinyl)phenol and Its Structural Analogs for Purity and Properties
For researchers and professionals in drug development, the purity and characterization of chemical compounds are paramount for reproducible and reliable results. This guide provides a comparative overview of 2-(Methylsulfinyl)phenol and two of its close structural analogs: 2-(Methylsulfonyl)phenol and 2-(Methylthio)phenol. The comparison includes purity data from suppliers' Certificates of Analysis (CoA), physicochemical properties, and detailed experimental protocols for verification.
Product Comparison
A summary of the key specifications for this compound and its analogs is presented below. Purity levels are a critical factor in experimental design, and this table highlights the available grades from representative suppliers.
| Feature | This compound | 2-(Methylsulfonyl)phenol | 2-(Methylthio)phenol |
| CAS Number | 1074-02-8 | 27489-33-4 | 1073-29-6 |
| Molecular Formula | C₇H₈O₂S | C₇H₈O₃S | C₇H₈OS |
| Molecular Weight | 156.20 g/mol [1] | 172.2 g/mol [2] | 140.21 g/mol |
| Appearance | White to off-white solid[1] | Not specified | Clear colorless to yellow liquid |
| Purity (Supplier A) | 99.92% (HPLC) - ChemScene[1] | 98% - Thermo Scientific Chemicals[2] | >97.0% (GC) - TCI |
| Purity (Supplier B) | ≥98% - ChemScene[3] | Not available | 97+% (GC) - Thermo Scientific Chemicals |
| Storage | 2-8°C, stored under nitrogen[1] | Not specified | 4°C |
Purity Verification: Experimental Protocols
Accurate determination of purity is essential. The following are detailed protocols for the analysis of this compound and its analogs using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the purity of this compound and its analogs.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve constructed from the reference standards. The purity is typically expressed as a percentage area.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and compare the chemical shifts and coupling constants with the expected structure of this compound. The spectrum should be consistent with the structure provided by the supplier[1].
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Reagents:
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic acid (for promoting ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase (e.g., 10 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid).
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound (156.20 g/mol )[1].
Experimental Workflow and Data Analysis
The following diagram illustrates the typical workflow for the purity verification of this compound.
Caption: Workflow for Purity Verification of this compound.
Biological Context and Alternatives
This compound has been noted for its potential antiviral activity, reportedly inhibiting the DNA polymerase of viruses such as herpes simplex, human cytomegalovirus, and varicella zoster. This suggests its utility in antiviral drug discovery research.
Given this context, relevant alternatives for comparison would include other compounds with known or potential antiviral activity, or those with similar structural features that might confer such activity.
-
2-(Methylsulfonyl)phenol: This is a close structural analog where the sulfinyl group is oxidized to a sulfonyl group. This change in oxidation state can significantly impact the compound's polarity, hydrogen bonding capacity, and ultimately its biological activity. It serves as an excellent candidate for structure-activity relationship (SAR) studies.
-
2-(Methylthio)phenol: In this analog, the sulfur is in a lower oxidation state (thioether). This modification also alters the molecule's electronic and steric properties, providing another valuable data point for SAR studies in the context of antiviral research.
The selection of this compound versus its analogs would depend on the specific research goals, such as optimizing antiviral potency, improving metabolic stability, or modulating pharmacokinetic properties.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
